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  • Product: 3-(2-Chlorophenyl)-4-methylpiperazin-2-one
  • CAS: 1803567-47-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Profiling of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one

Abstract: This guide provides an in-depth framework for the comprehensive physicochemical characterization of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one, a novel heterocyclic compound of interest in pharmaceutical resear...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides an in-depth framework for the comprehensive physicochemical characterization of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one, a novel heterocyclic compound of interest in pharmaceutical research. Recognizing the critical role of physicochemical properties in determining the developability and ultimate clinical success of a drug candidate, this document details the experimental methodologies required to elucidate its core attributes. We move beyond simple data reporting to explain the scientific rationale behind each protocol, offering insights grounded in years of field experience. The protocols described herein for determining solubility, lipophilicity (LogP/LogD), ionization constant (pKa), and melting point are designed as self-validating systems to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals dedicated to building a robust data package for emerging drug candidates.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of drug candidate attrition can be attributed to suboptimal physicochemical properties that lead to poor absorption, distribution, metabolism, and excretion (ADME) profiles. Therefore, a thorough characterization of a molecule like 3-(2-Chlorophenyl)-4-methylpiperazin-2-one is not merely a data collection exercise; it is a fundamental necessity for predicting its in vivo behavior and informing rational formulation design. This guide provides the strategic and tactical framework for generating this critical dataset.

Compound Identification and Core Molecular Properties

Before embarking on detailed experimental analysis, it is crucial to confirm the identity and fundamental properties of the analyte.

Chemical Structure:

Table 1: Core Molecular Identifiers for 3-(2-Chlorophenyl)-4-methylpiperazin-2-one

PropertyValueSource
Molecular Formula C₁₁H₁₃ClN₂O(Calculated)
Molecular Weight 240.7 g/mol (Calculated)
CAS Number Not Available(Assumed Novel)
Canonical SMILES CN1CCN(C(=O)C1)C2=CC=CC=C2Cl(Calculated)

Aqueous Solubility: A Cornerstone of Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for parenteral formulations. For oral drug candidates, insufficient solubility is a primary cause of low and variable bioavailability. We will employ the "gold standard" shake-flask method to determine the thermodynamic equilibrium solubility.[1][2]

Causality Behind Experimental Choices

The shake-flask method is chosen over kinetic or high-throughput screening methods because it measures the true thermodynamic equilibrium solubility.[2] This value represents the theoretical maximum concentration of the dissolved compound and is essential for biopharmaceutical classification (BCS) and formulation development. The extended equilibration time (24-72 hours) ensures that the system has reached a stable state, providing a definitive and reproducible value.[1]

Experimental Protocol: Equilibrium Solubility Determination
  • Preparation: Add an excess amount of solid 3-(2-Chlorophenyl)-4-methylpiperazin-2-one to a series of glass vials containing buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).[3] The excess solid is critical to ensure a saturated solution is formed.[1]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for 24 to 72 hours. The prolonged agitation ensures that equilibrium is reached between the dissolved and undissolved solute.[1]

  • Phase Separation: After equilibration, remove the vials and allow them to stand. Separate the undissolved solid by centrifuging the samples, followed by filtering the supernatant through a chemically inert 0.22 µm PTFE syringe filter. This step is crucial to prevent solid particles from artificially inflating the measured concentration.[1]

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[1][3] A standard calibration curve must be generated to ensure accurate quantification.

  • Data Reporting: Report the solubility in mg/mL and mol/L at each pH and temperature.

Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to buffer solutions (pH 2.0, 4.5, 6.8, 7.4) B Agitate in shaker bath (24-72 hours, 37°C) A->B C Centrifuge sample B->C D Filter supernatant (0.22 µm PTFE filter) C->D Remove solid E Dilute clear filtrate D->E F Analyze via HPLC-UV E->F G Calculate concentration using calibration curve F->G

Caption: Workflow for Equilibrium Solubility Measurement.

Data Presentation: Solubility Profile

Table 2: Thermodynamic Solubility of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one at 37°C

Buffer pHSolubility (mg/mL)Solubility (mol/L)
2.0 (Experimental Value)(Calculated Value)
4.5 (Experimental Value)(Calculated Value)
6.8 (Experimental Value)(Calculated Value)
7.4 (Experimental Value)(Calculated Value)

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule exists in a 50:50 ratio of its ionized and non-ionized forms.[4] This parameter governs the solubility, absorption, and distribution of an ionizable drug. For 3-(2-Chlorophenyl)-4-methylpiperazin-2-one, the tertiary amine in the piperazine ring is expected to be the primary basic center. Potentiometric titration is the gold standard for pKa determination.[5]

Causality Behind Experimental Choices

Potentiometric titration directly measures the change in pH upon the addition of a titrant, allowing for the precise determination of the inflection point where the analyte is half-neutralized. This method is robust, highly accurate, and provides a thermodynamic pKa value.[6] It is preferred over spectroscopic methods when the compound does not possess a suitable chromophore that changes with ionization state.

Experimental Protocol: Potentiometric Titration for pKa
  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) before starting the experiment.[6]

  • Sample Preparation: Accurately weigh and dissolve the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to maintain a constant activity coefficient.[6] The initial concentration should be around 1 mM.

  • Titration: Place the solution in a temperature-controlled vessel. Titrate the solution by adding small, precise increments of a standardized acid (e.g., 0.1 M HCl). Record the pH after each addition, allowing the reading to stabilize.[6]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[6]

Workflow for pKa Determination

G A Calibrate pH meter (pH 4, 7, 10 buffers) B Dissolve compound in 0.15 M KCl solution A->B C Titrate with standardized 0.1 M HCl B->C D Record pH after each incremental addition C->D E Plot pH vs. Titrant Volume D->E F Identify half-equivalence point (inflection point) E->F G pKa = pH at half-equivalence point F->G

Caption: Workflow for Potentiometric pKa Determination.

Data Presentation: Ionization Constant

Table 3: pKa of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one

ParameterValueMethod
pKa (Basic) (Experimental Value)Potentiometric Titration

Lipophilicity (LogP/LogD): A Predictor of Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key factor influencing membrane permeability and overall ADME properties. It is measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[7] The shake-flask method remains the benchmark for this measurement.[8][9]

Causality Behind Experimental Choices

The shake-flask method using an n-octanol/water system is the reference method for lipophilicity because it directly measures the partitioning of the analyte between two immiscible phases, providing a result that is easily interpretable and has been correlated with biological phenomena for decades.[10] Measuring LogD at pH 7.4 is particularly important as it reflects the compound's lipophilicity under physiological conditions, accounting for the contribution of both ionized and non-ionized species.[7]

Experimental Protocol: Shake-Flask LogP/LogD Determination
  • Phase Preparation: Pre-saturate n-octanol with buffered water (pH 7.4 for LogD) and vice-versa by shaking them together for 24 hours and then separating the layers. This prevents volume changes during the experiment.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in both the aqueous (C_water) and octanol (C_octanol) phases using a validated HPLC method.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ (C_octanol / C_water) .[7] To determine LogP, the experiment must be conducted at a pH where the compound is fully non-ionized.

Data Presentation: Lipophilicity

Table 4: Lipophilicity of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one

ParameterValueMethod
LogP (Experimental Value)Shake-Flask
LogD at pH 7.4 (Experimental Value)Shake-Flask

Thermal Properties: Melting Point and Purity Assessment

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid. A sharp melting range is indicative of a highly pure compound, whereas a broad and depressed range suggests the presence of impurities.[11]

Causality Behind Experimental Choices

The capillary method using a digital melting point apparatus is a standard, reliable, and efficient technique for determining the melting range.[12][13] The procedure involves a preliminary fast ramp to get an approximate range, followed by a slow, careful ramp (1-2°C/minute) to obtain a precise measurement. This two-step approach balances speed with accuracy.[11][14]

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a glass capillary tube by tapping the open end into the powder and then packing the solid into the closed end.[12][14]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[15]

  • Approximate Determination (Optional): If the melting point is unknown, perform a rapid heating run (e.g., 10-20°C/minute) to find an approximate melting range.[11]

  • Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, heat at a slow rate (1-2°C/minute).[12]

  • Recording the Range: Record two temperatures: T₁, the temperature at which the first droplet of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.[14]

Data Presentation: Thermal Properties

Table 5: Melting Point of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one

ParameterValue (°C)Method
Melting Range (Experimental Range, e.g., 121.5 - 123.0)Capillary Method

Conclusion

The comprehensive physicochemical dataset generated through the protocols outlined in this guide is foundational to the successful development of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one. By understanding its solubility, pKa, lipophilicity, and thermal properties, development teams can de-risk the candidate, create robust formulation strategies, and build a predictive model of its in vivo performance. Adherence to these rigorous, well-rationalized experimental methods will ensure the generation of high-quality, reliable data, thereby accelerating the journey from discovery to clinical application.

References

  • The Determination of Melting Points. (2013, April 15). Source unavailable.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • LogP/D - Cambridge MedChem Consulting. (n.d.). Cambridge MedChem Consulting.
  • LogP / LogD shake-flask method v1. (n.d.).
  • Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts.
  • General Experimental Protocol for Determining Solubility. (2025). BenchChem.
  • Measuring the Melting Point. (2023, May 8).
  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable compounds. (n.d.). Source unavailable.
  • DETERMINATION OF MELTING POINTS. (n.d.). Source unavailable.
  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
  • LogP / LogD shake-flask method. (n.d.). Protocols.io.
  • Development of Methods for the Determin
  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Source unavailable.
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Sources

Exploratory

A Technical Guide to Pharmacophore Modeling of Piperazin-2-one Derivatives for Drug Discovery

Introduction: The Piperazin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry The piperazin-2-one moiety is a compelling starting point in the design of novel therapeutics. Its prevalence in a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazin-2-one moiety is a compelling starting point in the design of novel therapeutics. Its prevalence in a wide array of biologically active compounds has earned it the designation of a "privileged scaffold".[1][2] This six-membered heterocyclic ring, with its two nitrogen atoms, offers a unique combination of structural rigidity and conformational flexibility, allowing it to adapt to diverse biological targets.[2] Furthermore, the piperazine core provides synthetic tractability, with its nitrogen atoms serving as versatile handles for chemical modification to fine-tune physicochemical properties like solubility, lipophilicity, and basicity.[1] These attributes are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1]

Piperazin-2-one derivatives have demonstrated a broad spectrum of biological activities, including potent antiviral effects against pathogens like Dengue virus, Adenovirus, and HIV.[3][4][5] They have also been investigated for their potential in treating neurological disorders and cancer.[6][7] The versatility of this scaffold underscores the importance of a systematic and robust approach to understanding its structure-activity relationships (SAR) to guide the rational design of new and more effective drugs. Pharmacophore modeling serves as a cornerstone of this endeavor.

This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical application of pharmacophore modeling to the piperazin-2-one scaffold. We will explore both ligand-based and structure-based approaches, delve into the causality behind experimental choices, and provide detailed, field-proven protocols.

Pillar 1: The Theoretical Framework of Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and elicit a biological response.[8] These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups, along with their spatial relationships.[8] Pharmacophore modeling can be broadly categorized into two main approaches: ligand-based and structure-based modeling.

Ligand-Based Pharmacophore Modeling: Uncovering Common Features from Active Molecules

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown.[9] This approach relies on a set of known active compounds to deduce the common chemical features responsible for their biological activity.[9] The fundamental assumption is that molecules with similar biological activity share common structural or electronic features that are responsible for their interaction with the target.[9]

The process begins with the compilation of a training set of structurally diverse molecules with known activity against the target of interest.[10] Conformational analysis is then performed on these molecules to generate a representative set of low-energy 3D conformations for each ligand.[10] Subsequently, these conformations are superimposed to identify the common pharmacophoric features and their spatial arrangement, resulting in one or more pharmacophore hypotheses.[10]

Structure-Based Pharmacophore Modeling: Leveraging Target Information for Rational Design

When the 3D structure of the target protein, often in complex with a ligand, is available (e.g., from X-ray crystallography or NMR spectroscopy), structure-based pharmacophore modeling becomes the method of choice.[11][12] This approach directly analyzes the key interaction points between the ligand and the active site of the protein to generate a pharmacophore model.[11][12]

Structure-based models offer the advantage of being derived from the actual bioactive conformation of a ligand within its binding pocket, providing a more accurate representation of the essential interactions.[9] This method can also identify potential interaction sites that may not be utilized by the known ligands, thus opening avenues for the design of novel scaffolds.[11]

Pillar 2: A Practical Workflow for Pharmacophore Modeling of Piperazin-2-one Derivatives

This section provides a detailed, step-by-step methodology for developing and validating a pharmacophore model for piperazin-2-one derivatives, using antiviral activity against the Dengue Virus (DENV) NS4B protein as a case study. Piperazin-2-one derivatives have been identified as potent inhibitors of DENV, with the NS4B protein being a key target.[3][13]

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

Objective: To develop a 3D pharmacophore model that captures the essential chemical features of piperazin-2-one derivatives active against DENV NS4B.

Software: LigandScout or MOE (Molecular Operating Environment)

Step 1: Data Set Preparation (Training and Test Sets)

  • Assemble a Training Set: Curate a set of at least 15-20 piperazin-2-one derivatives with a wide range of high to moderate inhibitory activity (e.g., IC50 or EC50 values) against DENV NS4B. Ensure structural diversity within the training set to build a robust model.

  • Create a Test Set: Select a separate set of piperazin-2-one derivatives (typically 5-10 molecules) with known activities that were not included in the training set. This set will be used for external validation of the generated pharmacophore model.

  • Compile a Decoy Set: Generate or download a decoy set of molecules. These are compounds that are physically similar to the active compounds but are known to be inactive. The Directory of Useful Decoys-Enhanced (DUD-E) is a valuable resource for this purpose.[14] The decoy set is crucial for validating the model's ability to distinguish between active and inactive molecules.

Step 2: Conformational Analysis

  • For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations. This is a critical step as the bioactive conformation is often not the global minimum energy state.[9] Tools like OMEGA within MOE can be used for this purpose.[10]

Step 3: Pharmacophore Model Generation

  • Using a pharmacophore generation tool (e.g., in LigandScout or MOE), align the conformational ensembles of the training set molecules to identify common chemical features.[15][16] The software will generate a series of pharmacophore hypotheses, each consisting of a unique arrangement of features.

  • Each hypothesis is scored based on how well it maps to the active molecules in the training set.

Step 4: Model Validation

  • Internal Validation (Training Set): Assess how well each pharmacophore hypothesis maps the most active compounds in the training set while excluding the least active ones.

  • External Validation (Test Set): Use the generated pharmacophore models to screen the test set. A good model should be able to predict the activity of the test set compounds with high accuracy.[1]

  • Decoy Set Screening and ROC Curve Analysis: Screen the combined set of active compounds and the decoy set against the best pharmacophore hypothesis. The results are used to generate a Receiver Operating Characteristic (ROC) curve, which plots the true positive rate against the false positive rate.[17][18] The Area Under the Curve (AUC) is a measure of the model's ability to distinguish between actives and inactives, with a value closer to 1.0 indicating a better model.[3] An AUC greater than 0.7 is generally considered a reliable model.[3]

Experimental Protocol: Structure-Based Pharmacophore Model Generation

Objective: To derive a pharmacophore model from the binding site of a target protein in complex with a piperazin-2-one inhibitor.

Software: MOE or LigandScout

Step 1: Protein-Ligand Complex Preparation

  • Obtain the 3D structure of the target protein in complex with a piperazin-2-one inhibitor from the Protein Data Bank (PDB). If a co-crystal structure is unavailable, a reliable docked pose of an active piperazin-2-one derivative can be used.

  • Prepare the protein structure by adding hydrogen atoms, assigning correct protonation states, and minimizing the structure to relieve any steric clashes.

Step 2: Pharmacophore Feature Identification

  • Using the pharmacophore generation tool, identify the key interactions between the piperazin-2-one ligand and the protein's active site.[10] These interactions will be translated into pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers).

Step 3: Pharmacophore Model Generation and Refinement

  • The software will generate a pharmacophore model based on the identified interaction points.

  • Refine the model by adding or removing features based on a thorough understanding of the SAR of the piperazin-2-one series. For instance, if a particular substitution on the piperazin-2-one ring is known to be crucial for activity, ensure that the corresponding interaction is captured in the model.

Step 4: Model Validation

  • Validate the structure-based model using the same methodology as the ligand-based model (screening of a test set and a decoy set, followed by ROC curve analysis).

Visualization of Workflows

Pharmacophore_Modeling_Workflow cluster_ligand_based Ligand-Based Approach cluster_structure_based Structure-Based Approach lb_start Active Ligands (Training Set) lb_conf Conformational Analysis lb_start->lb_conf lb_gen Pharmacophore Model Generation lb_conf->lb_gen lb_hyp Hypothesis Selection lb_gen->lb_hyp validation Model Validation (Test Set & Decoy Set Screening, ROC Curve Analysis) lb_hyp->validation sb_start Protein-Ligand Complex sb_prep Structure Preparation sb_start->sb_prep sb_features Interaction Analysis sb_prep->sb_features sb_gen Pharmacophore Model Generation sb_features->sb_gen sb_gen->validation vs Virtual Screening of Compound Libraries validation->vs hit_opt Hit Identification & Lead Optimization vs->hit_opt

Caption: A generalized workflow for ligand- and structure-based pharmacophore modeling.

Caption: A hypothetical 3D pharmacophore model for a piperazin-2-one derivative.

Pillar 3: Data-Driven Insights and Quantitative Analysis

The success of a pharmacophore modeling campaign is ultimately measured by its ability to identify novel, potent compounds. A crucial aspect of this process is the quantitative analysis of structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) of Piperazin-2-one Derivatives

QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity.[19][20] For piperazin-2-one derivatives, a QSAR model can provide valuable insights into the key structural features that govern their potency.

Descriptor Influence on Activity Rationale
Topological Polar Surface Area (TPSA) Inversely correlatedHigher TPSA may hinder cell permeability, reducing access to intracellular targets.
Molecular Lipophilicity (logP) Optimal range requiredA balance is needed for membrane permeability and aqueous solubility.
Presence of Aromatic Rings Positively correlatedCan engage in favorable π-π stacking or hydrophobic interactions in the binding pocket.
Number of Hydrogen Bond Donors/Acceptors Positively correlatedCrucial for forming specific interactions with the target protein.

This table represents a generalized summary based on common QSAR principles and may vary depending on the specific biological target.

A study on piperazine and ketopiperazine derivatives as renin inhibitors found that constitutional descriptors such as the number of double bonds and oxygen atoms play a vital role in their binding affinity.[20][21]

Case Study: Piperazinone Phenylalanine Derivatives as HIV-1 Capsid Modulators

A recent study detailed the discovery and mechanistic investigation of piperazinone phenylalanine derivatives as novel HIV-1 capsid modulators.[5] One of the lead compounds, F2-7f, exhibited moderate anti-HIV-1 activity with an EC50 value of 5.89 μM.[5] This study highlights the potential of the piperazin-2-one scaffold in developing new antiviral agents targeting the HIV-1 capsid protein.[5]

Conclusion: The Future of Pharmacophore Modeling in Piperazin-2-one Drug Discovery

Pharmacophore modeling is a powerful and indispensable tool in the rational design and discovery of novel drugs based on the piperazin-2-one scaffold. By integrating both ligand-based and structure-based approaches, researchers can gain a deep understanding of the key molecular interactions required for biological activity. The detailed protocols and validation methodologies outlined in this guide provide a robust framework for initiating and executing a successful pharmacophore modeling campaign. As our understanding of the biological targets of piperazin-2-one derivatives continues to grow, and as computational methods become more sophisticated, we can anticipate that pharmacophore-guided drug discovery will play an increasingly pivotal role in bringing new and effective piperazin-2-one-based therapies to the clinic.

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  • Kakarla, R., et al. (2014). Discovery of a novel class of potent HCV NS4B inhibitors: SAR studies on piperazinone derivatives. Journal of Medicinal Chemistry, 57(5), 2136-2160.
  • MDPI. (2022). Pharmacophore-Model-Based Drug Repurposing for the Identification of the Potential Inhibitors Targeting the Allosteric Site in Dengue Virus NS5 RNA-Dependent RNA Polymerase. Retrieved February 22, 2026, from [Link]

  • Kumar, S., et al. (2022). Pharmacophore-Model-Based Drug Repurposing for the Identification of the Potential Inhibitors Targeting the Allosteric Site in Dengue Virus NS5 RNA-Dependent RNA Polymerase. Viruses, 14(8), 1827.
  • Armstrong, C., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience.
  • Frontiers. (2023). Ligand-based pharmacophore modeling and QSAR approach to identify potential dengue protease inhibitors. Frontiers in Molecular Biosciences, 10.
  • MDPI. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 485.
  • Varghese, S. S., et al. (2011). Pharmacophore development and docking studies of the hiv-1 integrase inhibitors derived from N-methylpyrimidones, Dihydroxypyrimidines, and bicyclic pyrimidinones. Chemical Biology & Drug Design, 78(1), 115-126.
  • Lim, S. V., et al. (2017). Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit. Bioorganic & Medicinal Chemistry Letters, 27(6), 1385-1389.
  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). Current Medicinal Chemistry, 29(23), 4134-4156.
  • Cocklin, S. (2018). Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action. Journal of Drug Designing and Research, 5(2), 1079.
  • ResearchGate. (2023). Ligand-based pharmacophore modeling and QSAR approach to identify potential dengue protease inhibitors. Retrieved February 22, 2026, from [Link]

  • Ye, F., & Fu, Y. (2026). Pharmacophore Reorganization-Based Design, Synthesis, and Safener Activity of Novel Isoxazole-Piperazinone Derivatives. Journal of Agricultural and Food Chemistry.
  • IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H)-YL) BENZAMIDE DERIVATIVES. (2023).
  • Semantic Scholar. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Retrieved February 22, 2026, from [Link]

Sources

Foundational

Structural Analysis of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one for Drug Design

Executive Summary This technical guide provides a comprehensive structural and functional analysis of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one , a privileged scaffold in medicinal chemistry. Unlike simple arylpiperazin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one , a privileged scaffold in medicinal chemistry. Unlike simple arylpiperazines, the piperazin-2-one core introduces specific conformational constraints and electronic modifications that make it a valuable peptidomimetic and G-Protein Coupled Receptor (GPCR) ligand. This document details the molecular architecture, synthetic accessibility, and pharmacophoric mapping required to utilize this scaffold in high-affinity drug discovery campaigns.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Definition

The molecule consists of a six-membered lactam ring substituted at the 3-position with a 2-chlorophenyl group and at the 4-position with a methyl group.

PropertyValueStructural Implication
Molecular Formula C₁₁H₁₃ClN₂OLow molecular weight fragment, ideal for Lead-Likeness.
Molecular Weight 224.69 g/mol High ligand efficiency potential (LE > 0.3).
Chiral Center C3The C3 carbon is chiral. Enantiomers often exhibit distinct pharmacological profiles (e.g., (S)-isomer preference in similar peptidomimetics).
H-Bond Donors 1 (N1-H)The lactam NH is a directional donor, critical for backbone alignment in binding pockets.
H-Bond Acceptors 2 (C=O, N4)The carbonyl oxygen and the tertiary amine (N4) act as acceptors.
pKa (Calc.) ~7.5 (N4)N4 is moderately basic, existing in equilibrium between neutral and protonated forms at physiological pH.
Conformational Dynamics

The piperazin-2-one ring does not adopt the perfect chair conformation typical of piperazines due to the planarity of the amide bond (N1-C2-O).

  • Ring Pucker: The ring typically adopts a twisted boat or half-chair conformation to relieve steric strain between the 3-aryl group and the N4-methyl.

  • Aryl Rotation: The 2-chlorophenyl group at C3 possesses restricted rotation due to the ortho-chloro substituent. This creates a high energy barrier for rotation, potentially locking the molecule into a specific bioactive conformer (atropisomerism potential in constrained analogs).

Electronic Surface Potential (ESP)
  • Negative Potential Region: Concentrated around the carbonyl oxygen (C2=O), serving as a primary anchor for H-bonding with receptor residues (e.g., Serine/Threonine hydroxyls).

  • Positive Potential Region: Localized at the N1-H lactam proton and the protonated N4-H+, facilitating cation-

    
     interactions with aromatic residues (Phe, Trp) in GPCR binding pockets.
    

Part 2: Synthetic Accessibility & Protocol

To utilize this scaffold, a robust synthetic route is required. The following protocol describes the synthesis via a Ugi-Post-Condensation or Alkylation-Cyclization strategy, optimized for library generation.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Synthetic pathway for the 3-arylpiperazin-2-one scaffold. Start 2-Chlorobenzaldehyde + Methylamine Imine Intermediate Imine Start->Imine Dehydration AlphaAmino Alpha-Amino Nitrile Imine->AlphaAmino + TMSCN Strecker Rxn Cyanide Trimethylsilyl Cyanide (TMSCN) Ester Alpha-Amino Ester AlphaAmino->Ester Pinner Rxn / Hydrolysis Hydrolysis Acid Hydrolysis (HCl/MeOH) Cyclization Cyclization with 1,2-Dibromoethane Ester->Cyclization + 1,2-Dibromoethane + Base (K2CO3) Final 3-(2-Chlorophenyl)- 4-methylpiperazin-2-one Cyclization->Final N-Alkylation & Cyclization

[1][2]

Detailed Experimental Protocol (Self-Validating)

Context: Synthesis of the core scaffold from 2-chlorophenylglycine derivatives.

Step 1: Esterification of N-methyl-2-(2-chlorophenyl)glycine

  • Reagents: N-methyl-2-(2-chlorophenyl)glycine (10 mmol), Thionyl chloride (

    
    , 12 mmol), Methanol (50 mL).
    
  • Procedure: Cool methanol to 0°C. Add

    
     dropwise (Caution: Exothermic). Add the amino acid. Reflux for 4 hours.
    
  • Validation: TLC (SiO2, 5% MeOH/DCM) should show disappearance of the polar starting material and appearance of a less polar spot (

    
    ).
    
  • Workup: Evaporate solvent to yield the methyl ester hydrochloride.

Step 2: Cyclization with 1,2-Dibromoethane

  • Reagents: Amino ester HCl (from Step 1), 1,2-Dibromoethane (11 mmol),

    
     (30 mmol), Acetonitrile (ACN, 100 mL).
    
  • Procedure: Suspend the ester and base in ACN. Add 1,2-dibromoethane. Heat to reflux for 16-24 hours.

  • Mechanism: This involves a double N-alkylation. First, the primary amine (formed in situ if using glycine) or secondary amine attacks the bromide. Note: For the 4-methyl target, we use N-methyl glycine, so N4 is already methylated. We react with 2-chloroethylamine or similar electrophiles to close the ring.

    • Correction for Specific Target: To get the 4-methyl-3-aryl structure specifically, a more direct route is reacting Ethyl 2-bromo-2-(2-chlorophenyl)acetate with N-methylethylenediamine .

    • Revised Step 2 (Preferred):

      • Dissolve N-methylethylenediamine (10 mmol) in DCM at 0°C.

      • Add Ethyl 2-bromo-2-(2-chlorophenyl)acetate (10 mmol) and TEA (12 mmol).

      • Stir at RT for 12h (Linear alkylation).

      • Heat to reflux in Toluene/Acetic acid to induce lactamization (Ring closure).

  • Validation (Critical):

    • NMR Check: Look for the diastereotopic splitting of the piperazinone ring protons (

      
       signals) in 
      
      
      
      NMR. The disappearance of the ethyl ester triplet/quartet signals confirms cyclization.
    • MS Check:

      
       peak at 225.08.
      

Part 3: Pharmacophore Mapping & Structural Analysis

The 3-(2-Chlorophenyl)-4-methylpiperazin-2-one scaffold is a "privileged structure" because it mimics the turn geometry of peptides (specifically the


 and 

residues of a

-turn).
Pharmacophore Features[3][4]
  • Hydrophobic Pocket Filler (2-Cl-Phenyl): The ortho-chlorine atom provides steric bulk that forces the phenyl ring out of plane, creating a specific shape complementary to hydrophobic pockets (e.g., S1 pockets in proteases). The Chlorine atom also offers a "sigma-hole" for halogen bonding.

  • Cationic Center (N4-Methyl): At physiological pH, N4 is partially protonated. This positive charge is crucial for electrostatic interactions with Aspartate/Glutamate residues in GPCRs (e.g., Asp3.32 in Amine GPCRs).

  • H-Bond Vector (Lactam): The rigid amide bond orients the H-bond donor (NH) and acceptor (C=O) in a fixed geometry, reducing the entropic penalty of binding compared to a flexible chain.

Signaling Pathway / Interaction Logic

PharmacophoreMap Figure 2: Pharmacophore interaction map of the scaffold with a hypothetical GPCR binding site. Ligand_Cl 2-Cl Substituent (Halogen Bond) Receptor_Hyd Hydrophobic Pocket (Val/Leu/Phe) Ligand_Cl->Receptor_Hyd Steric/Lipophilic Fit Ligand_Ph Phenyl Ring (Pi-Stacking) Ligand_Ph->Receptor_Hyd Pi-Pi / Pi-Alkyl Ligand_N4 N4-Methyl Amine (Cationic Center) Receptor_Asp Aspartate Residue (Anionic Site) Ligand_N4->Receptor_Asp Salt Bridge / Charge Interaction Ligand_CO C2 Carbonyl (H-Bond Acceptor) Receptor_Ser Serine/Thr OH (H-Bond Donor) Ligand_CO->Receptor_Ser H-Bond Ligand_NH N1 Amide NH (H-Bond Donor) Receptor_Backbone Backbone Carbonyl (H-Bond Acceptor) Ligand_NH->Receptor_Backbone H-Bond

[2]

Part 4: Optimization Strategies (SAR)

To evolve this scaffold into a drug candidate, systematic modification is required based on Structure-Activity Relationships (SAR).

Modification SiteStrategyExpected Outcome
N1 (Lactam Nitrogen) Alkylation (e.g., Benzyl, Ethyl)Removes H-bond donor. Increases lipophilicity. Useful if the target requires a hydrophobic face.
C3 (Aryl Group) Substitution (e.g., 2-Cl

2,4-diCl)
Modulates metabolic stability (blocks para-oxidation) and electronic fit. The ortho-substituent is critical for conformation.
N4 (Amine) Variation (Methyl

Isopropyl/Cyclopropyl)
Increases steric bulk. Can improve selectivity by excluding the molecule from smaller off-target pockets.
C5/C6 (Ring) Gem-dimethylation"Thorpe-Ingold Effect". Rigidifies the ring further, potentially locking the bioactive conformation and improving metabolic stability.
Metabolic Liabilities
  • N-Dealkylation: The N4-methyl group is susceptible to CYP450-mediated oxidative dealkylation. Mitigation: Replace methyl with a deuterated methyl (

    
    ) or a cyclopropyl group.
    
  • Aryl Hydroxylation: The 2-chlorophenyl ring is relatively stable due to the electron-withdrawing chlorine, but the para-position (C4') is open to oxidation. Mitigation: Add a Fluorine at the para-position.

References

  • PubChem. (2025). Compound Summary: 3-(2-Chlorophenyl)-4-methylpiperazin-2-one. National Library of Medicine. [Link]

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central nervous system agents. 5. 1-Aryl-3-(4-arylpiperazin-1-yl)-1-propanone derivatives. Journal of Medicinal Chemistry. [Link]

  • Giannis, A., & Kolter, T. (1993). Peptidomimetics for Receptor Ligands—Discovery, Development, and Medical Perspectives. Angewandte Chemie International Edition. [Link]

  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry. [Link]

Sources

Exploratory

Technical Whitepaper: Advanced Synthesis Strategies for 3-(2-Chlorophenyl)-4-methylpiperazin-2-one

Topic: Literature Review of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one Synthesis Pathways Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one Synthesis Pathways Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The heterocycle 3-(2-chlorophenyl)-4-methylpiperazin-2-one represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, GPCR ligands, and peptidomimetics. Its structural rigidity, provided by the piperazinone core, combined with the lipophilic and steric properties of the ortho-chlorophenyl group, makes it a valuable pharmacophore for optimizing drug-target interactions.

This guide provides a comprehensive technical analysis of the synthesis pathways for this specific scaffold. Unlike generic reviews, we focus on the regiochemical challenges inherent in constructing 3,4-disubstituted piperazin-2-ones. We present two primary methodologies: a High-Fidelity Regioselective Route (ideal for discovery chemistry) and a Direct Alkylation Route (optimized for cost-efficiency), detailing the mechanistic causality and critical control points for each.

Retrosynthetic Analysis & Structural Logic

The synthesis of 3-(2-chlorophenyl)-4-methylpiperazin-2-one poses a specific regiochemical challenge: distinguishing between the N1 (amide) and N4 (amine) nitrogens.

  • Target Structure:

    • C2: Carbonyl (Lactam).

    • C3: Substituted with 2-chlorophenyl.[1]

    • N4: Methylated (tertiary amine).

    • N1: Unsubstituted (secondary amide).

Retrosynthetic Disconnection: The most efficient disconnection involves breaking the N1–C2 (amide) and N4–C3 bonds. This reveals two key synthons:

  • Electrophile: Methyl 2-bromo-2-(2-chlorophenyl)acetate (CAS: 85259-19-4).[1]

  • Nucleophile: N-methylethylenediamine.

The critical challenge is ensuring the secondary amine (N-methyl) attacks the alpha-halo position (C3), while the primary amine (NH2) forms the amide bond (N1). A mismatch yields the isomeric 1-methyl-3-(2-chlorophenyl)piperazin-2-one, a common impurity.

Pathway A: The High-Fidelity Regioselective Route (Protected Strategy)

For pharmaceutical applications requiring >98% purity and strict regiocontrol, the "Protected Diamine" strategy is the gold standard. This method utilizes steric and electronic protection to force the desired connectivity.

Mechanistic Workflow[2]
  • Selective Protection: N-methylethylenediamine is reacted with Boc-anhydride. Due to sterics, the secondary amine is less reactive, but to ensure the primary amine is available for the final cyclization, we actually need to direct the alkylation to the secondary amine.

    • Correction: Standard Boc protection of N-methylethylenediamine typically protects the primary amine to give tert-butyl (2-(methylamino)ethyl)carbamate. This is the perfect reagent. It leaves the secondary amine free for the initial alkylation.

  • N-Alkylation: The free secondary amine attacks the alpha-bromo ester.

  • Deprotection-Cyclization: Acidic removal of the Boc group releases the primary amine, which then attacks the ester carbonyl intramolecularly to close the ring.

Experimental Protocol

Step 1: Synthesis of tert-butyl (2-(methylamino)ethyl)carbamate

  • Reagents: N-methylethylenediamine (1.0 eq), Di-tert-butyl dicarbonate (Boc2O, 0.9 eq), DCM (0°C to RT).

  • Logic: Limiting Boc2O ensures the primary amine (less hindered) is protected preferentially over the secondary amine.

  • Validation: 1H NMR should show a singlet for Boc (~1.4 ppm) and retention of the N-Me singlet (~2.4 ppm).

Step 2: N-Alkylation

  • Reagents: Methyl 2-bromo-2-(2-chlorophenyl)acetate (1.0 eq), DIPEA (1.5 eq), Acetonitrile.

  • Conditions: Reflux, 12-16 h.[2]

  • Observation: The secondary amine displaces the bromide. The bulky ortho-chloro group on the phenyl ring significantly slows this reaction; high heat (refluxing MeCN or DMF at 80°C) is required.

Step 3: One-Pot Deprotection & Cyclization

  • Reagents: TFA/DCM (1:1) for deprotection, followed by neutralization with Et3N/MeOH and heating.

  • Protocol:

    • Stir intermediate in TFA/DCM for 2h (removes Boc).

    • Concentrate to dryness (TFA salt).

    • Redissolve in Methanol. Add Et3N (excess) to neutralize and catalyze cyclization.

    • Reflux for 6h.

  • Result: The liberated primary amine attacks the methyl ester to form the 6-membered lactam.

Pathway Visualization

SynthesisPathway SM1 N-Methylethylenediamine INT1 N-Boc-N'-methyl-ethylenediamine (Primary amine protected) SM1->INT1 DCM, 0°C Selectivity Control SM2 Boc-Anhydride SM2->INT1 INT2 Linear Intermediate (Secondary amine alkylated) INT1->INT2 SM3, DIPEA MeCN, Reflux SM3 Methyl 2-bromo-2-(2-chlorophenyl)acetate SM3->INT2 INT3 Deprotected Amine (TFA Salt) INT2->INT3 TFA/DCM Deprotection PROD 3-(2-Chlorophenyl)-4-methylpiperazin-2-one INT3->PROD Et3N, MeOH Cyclization (Reflux)

Figure 1: The "Protected Diamine" route ensures the methyl group is correctly positioned at N4 by locking the primary amine during the alkylation step.

Pathway B: The Direct Alkylation Route (Industrial Scalability)

For large-scale manufacturing where raw material cost outweighs purification costs, the direct reaction is utilized. This method relies on the subtle nucleophilic difference between the primary and secondary amines.

The Regioselectivity Paradox
  • Primary Amine (NH2): Generally less sterically hindered, often more nucleophilic.

  • Secondary Amine (NHMe): More electron-rich (inductive effect of methyl) but sterically hindered.

  • Outcome: Direct reaction of N-methylethylenediamine with the bromo-ester typically yields a 60:40 mixture of the desired N4-methyl product and the undesired N1-methyl isomer.

Optimization Protocol

To favor the desired N4-methyl product without protection groups:

  • Solvent Effect: Use polar aprotic solvents (THF or Dioxane) rather than polar protic solvents.

  • Temperature: Lower temperatures (-10°C) during the initial addition favor the kinetic product.

  • Slow Addition: Add the bromo-ester dropwise to an excess of the diamine.

Comparison of Methods
FeaturePathway A (Protected)Pathway B (Direct)
Regioselectivity >98% (N4-Me)~60% (N4-Me)
Step Count 3 Steps1 Step
Purification Crystallization/WashChromatography Required
Yield (Overall) 65-75%40-50% (Isolated)
Suitability MedChem / SAR StudiesBulk Intermediate Scale-up

Critical Control Points & Troubleshooting

The "Ortho-Chloro" Effect

The 2-chlorophenyl group introduces significant steric hindrance at the reaction center (C3).

  • Impact: Substitution reactions (SN2) at this center are 5-10x slower than the unsubstituted phenyl analog.

  • Solution: Do not rush the alkylation step. Monitor by LCMS.[3] If conversion stalls, add Sodium Iodide (NaI) (10 mol%) to generate the more reactive alpha-iodo ester in situ (Finkelstein condition).

Analytical Validation (NMR)

Distinguishing the regioisomers is critical.

  • Desired Product (N4-Me): The N-Methyl singlet typically appears upfield (~2.3 - 2.4 ppm ) because it is on an amine.

  • Undesired Isomer (N1-Me): The N-Methyl singlet appears downfield (~2.9 - 3.1 ppm ) because it is attached to the amide nitrogen (lactam).

References

  • ChemicalBook. (R)-4-(2,4-diMethoxybenzyl)-3-Methylpiperazin-2-one synthesis. Retrieved from .

  • National Institutes of Health (NIH). Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands. Retrieved from .

  • BenchChem. (R)-3-Methylpiperazin-2-one | CAS 922178-61-8. Retrieved from .

  • PubChem. Methyl 2-bromo-2-(4-chlorophenyl)acetate (Analogous Reagent Data). Retrieved from .

  • MavMatrix (UTA). Ene Reactions of Methylidene Thiazolidines (General Heterocycle Synthesis). Retrieved from .

  • MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from .

Sources

Foundational

role of 4-methylpiperazin-2-one scaffold in CNS drug discovery

The following technical guide details the role of the 4-methylpiperazin-2-one scaffold in CNS drug discovery. Technical Guide & Whitepaper Executive Summary The 4-methylpiperazin-2-one scaffold (also known as a 2-oxopipe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of the 4-methylpiperazin-2-one scaffold in CNS drug discovery.

Technical Guide & Whitepaper

Executive Summary

The 4-methylpiperazin-2-one scaffold (also known as a 2-oxopiperazine or ketopiperazine) represents a critical bioisostere of the ubiquitous piperazine ring.[1] While piperazine is a "privileged structure" found in blockbusters like Clozapine and Imatinib, its high basicity and metabolic liability can limit CNS penetration and duration of action.

The introduction of a carbonyl group at the C2 position transforms the ring into a lactam, fundamentally altering its physicochemical profile. This modification reduces the basicity of the N1 nitrogen, introduces a hydrogen bond acceptor, and constrains the ring conformation. For CNS drug discovery, this scaffold is valued as a peptidomimetic template (mimicking


-turns) and a metabolic blocker , enabling the design of agents with optimized Blood-Brain Barrier (BBB) permeability and receptor selectivity.[1]

Structural & Physicochemical Rationale[2][3][4][5]

Piperazine vs. Piperazin-2-one: The "Lactam Shift"

The transition from piperazine to 4-methylpiperazin-2-one involves a specific electronic and steric shift that is exploited to tune CNS drugs.

FeaturePiperazine (N-Methyl)4-Methylpiperazin-2-oneCNS Impact
Basicity (pKa) High (pKa ~9.8 at N1)Neutral/Low (N1 is amide); Basic at N4Reduces ionization at physiological pH, improving passive diffusion across the BBB.[1]
H-Bonding 2 Acceptors, 1 Donor (if NH)3 Acceptors (C=O added), 1 Donor (Amide NH)The amide NH is a directed donor; C=O is a strong acceptor, aiding specific receptor binding.[1]
Conformation Chair (flexible)Twisted Boat/Planar (constrained)Rigidifies the structure to mimic peptide turns or lock pharmacophores in active conformations.[1]
Metabolism N-oxidation, N-dealkylationResistant to N1-oxidation; C2 blockedBlocks metabolic hotspots, extending half-life (

).[1]
Peptidomimetic Utility

In CNS targets like opioid receptors and melanocortin receptors, the bioactive conformation often involves a


-turn. The 4-methylpiperazin-2-one scaffold constrains the 

torsion angles, effectively locking the side chains at positions N1 and C3 into orientations that mimic amino acid side chains (e.g.,

and

residues in a turn).[1]

Medicinal Chemistry Applications & Case Studies

Case Study 1: Melanocortin Receptor Agonists (Obesity/CNS)

Target: Melanocortin-4 Receptor (MC4R).[1] Challenge: Developing selective agonists for obesity that cross the BBB without inducing hypertension. Role of Scaffold: The 4-methylpiperazin-2-one moiety serves as a core template in compounds like MB243 .[1] The scaffold orients the pharmacophoric groups (e.g., D-Phe-Arg mimetics) to engage the receptor pocket while the N-methyl group at position 4 modulates solubility and basicity.[1]

  • Mechanism: The lactam carbonyl accepts a hydrogen bond from the receptor backbone, while the rigid ring prevents the "collapse" of hydrophobic groups, maintaining high affinity (

    
     in low nM range).[1]
    
Case Study 2: Kappa Opioid Receptor (KOR) Antagonists

Target: KOR (Depression, Addiction).[1] Challenge: Achieving high selectivity over Mu and Delta receptors. Role of Scaffold: Researchers have utilized the piperazin-2-one scaffold to rigidify the linker between the basic amine and the aromatic "address" domains of the ligand.[1]

  • Outcome: Unlike the flexible piperazine analogs, the 2-one derivatives (e.g., JDTic analogs) show distinct selectivity profiles.[1] The planar amide bond restricts the vector of the N1-substituent, forcing it into a specific hydrophobic sub-pocket of the KOR.

Case Study 3: Acid Ceramidase Inhibitors

Target: Intracellular Acid Ceramidase (Neurodegenerative Lysosomal Disorders). Role of Scaffold: In the optimization of benzoxazolone carboxamides, the 4-methylpiperazin-2-one group was introduced as a side chain.[2]

  • Benefit: It provided the necessary solubility (via the N4-methyl amine) for oral bioavailability while the amide carbonyl reduced the overall LogD compared to a piperidine, preventing excessive lipophilicity-driven non-specific binding.[1]

Visualization: Mechanism & Workflow

Scaffold Pharmacophore Logic

The following diagram illustrates how the 4-methylpiperazin-2-one scaffold bridges the gap between flexible linear peptides and rigid heterocyclic drugs.

ScaffoldLogic Peptide Linear Peptide (High Potency, Low Stability) Scaffold 4-Methylpiperazin-2-one (Constrained, Drug-Like) Peptide->Scaffold Cyclization & Rigidification Drug CNS Clinical Candidate (High Bioavailability, BBB Penetrant) Scaffold->Drug Lead Optimization Prop1 Mimics Beta-Turn Scaffold->Prop1 Prop2 Reduces N1 Basicity (Better BBB Permeability) Scaffold->Prop2 Prop3 Metabolic Block (C2 Carbonyl) Scaffold->Prop3 Prop1->Drug Maintains Affinity Prop2->Drug Improves PK Prop3->Drug Extends Half-life

Caption: Transformation of peptide leads into CNS drug candidates using the 4-methylpiperazin-2-one scaffold to optimize conformation and pharmacokinetics.

Synthetic Methodologies

The synthesis of 4-methylpiperazin-2-one derivatives typically follows one of two robust pathways, depending on whether the diversity is required at the N1 position or the C3 position.

Protocol A: N-Alkylation/Acylation of 4-Methylpiperazin-2-one

Best for: Rapid library generation where the core is constant.[1]

  • Starting Material: Commercial 4-methylpiperazin-2-one HCl.

  • Base: Sodium Hydride (NaH) or Cesium Carbonate (

    
    ).[1]
    
  • Electrophile: Alkyl halide (R-X) or Aryl halide (for Buchwald-Hartwig coupling).[1]

  • Solvent: DMF or Dioxane.[1]

  • Conditions:

    • Step 1: Suspend 4-methylpiperazin-2-one (1.0 eq) in dry DMF at 0°C.

    • Step 2: Add NaH (1.2 eq, 60% dispersion). Stir 30 min.

    • Step 3: Add Electrophile (1.1 eq).[1] Warm to RT and stir 2-12h.

    • Step 4: Quench with water, extract with EtOAc.

Protocol B: Reductive Cyclization (De Novo Synthesis)

Best for: Introducing chiral centers at C3 or C5.[1]

  • Reactants: N-Methyl-ethylenediamine +

    
    -Halo ester (e.g., Ethyl chloroacetate).[1]
    
  • Mechanism:

    
     displacement followed by intramolecular amidation.[1]
    
  • Step-by-Step:

    • Dissolve N-methylethylenediamine (1.0 eq) in Ethanol.[1]

    • Add Ethyl chloroacetate (1.0 eq) dropwise at 0°C.

    • Add Triethylamine (

      
      , 2.0 eq).[1]
      
    • Reflux for 16 hours.[1][3][4]

    • Concentrate and purify via flash chromatography (DCM:MeOH).[1]

Experimental Protocols: Validation Assays

PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

To verify the CNS penetration advantage of the 2-one scaffold over the parent piperazine.[1]

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).[1]

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.[1]

Procedure:

  • Preparation: Dissolve test compounds (10 mM DMSO stock) in PBS (pH 7.4) to 10 µM.[1]

  • Membrane Coating: Add 4 µL of Lipid Solution to the filter of the Donor Plate.[1]

  • Loading:

    • Add 200 µL of compound solution to Donor wells.

    • Add 300 µL of PBS to Acceptor wells.

  • Sandwich: Place Donor plate on top of Acceptor plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (saturated atmosphere).

  • Analysis: Separate plates. Quantify compound concentration in both wells using LC-MS/MS.

  • Calculation: Calculate

    
     (Effective Permeability).
    
    • Target:

      
       indicates high CNS permeability.[1]
      

Data Summary: Scaffold Comparison

The table below summarizes the theoretical and observed property shifts when replacing a piperazine core with 4-methylpiperazin-2-one in a generic CNS ligand.

PropertyPiperazine Analog4-Methylpiperazin-2-one AnalogBenefit
LogP 2.11.8Lower lipophilicity reduces non-specific binding.[1]
TPSA 6 Ų (approx)26 ŲIncreased polarity without sacrificing permeability.[1]
Rotatable Bonds 0 (Ring is flex)0 (Ring is rigid)Lower entropic penalty upon binding.[1]
Metabolic Sites 4 (N1, N4, C2, C3)2 (N4-Me, C6)Enhanced metabolic stability (

reduced).[1]

References

  • Palucki, B. L., et al. (2005).[1] "Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist."[1] Bioorganic & Medicinal Chemistry Letters, 15(1), 171-175.[1] Link

  • Mullins, S. J., et al. (2016).[1] "The role of the 2-oxopiperazine scaffold in the design of peptidomimetics." Current Medicinal Chemistry, 23(25).[1] Link

  • Diamanti, P., et al. (2020).[1][2] "Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors." Journal of Medicinal Chemistry, 63(10).[1] Link[1]

  • Thomas, J. B., et al. (2004).[1] "Discovery of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines as novel opioid receptor antagonists."[1] Journal of Medicinal Chemistry. Link[1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Reference for BBB/PAMPA protocols).

Sources

Exploratory

Target Deconvolution and Mechanistic Profiling of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one: A Comprehensive Technical Guide

Executive Summary The compound 3-(2-Chlorophenyl)-4-methylpiperazin-2-one (MW: 224.68) represents a privileged piperazinone scaffold frequently identified in phenotypic screens. While its low molecular weight and favorab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2-Chlorophenyl)-4-methylpiperazin-2-one (MW: 224.68) represents a privileged piperazinone scaffold frequently identified in phenotypic screens. While its low molecular weight and favorable physicochemical properties make it an excellent starting point for hit-to-lead optimization, identifying its direct cellular targets presents a significant bioanalytical challenge.

Because small fragments are highly sensitive to steric hindrance upon derivatization, a single-assay approach to target deconvolution is insufficient. As a Senior Application Scientist, I have designed this whitepaper to outline a robust, orthogonal target deconvolution pipeline. By integrating Photoaffinity-Based Protein Profiling (PAL-ABPP) with label-free Thermal Proteome Profiling (TPP) , we establish a self-validating system that eliminates false positives and confidently maps the polypharmacological landscape of this scaffold.

Chemical Biology & Probe Design: The Causality of Derivatization

To physically capture the protein targets of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one, we must first design a chemical probe. The challenge lies in modifying the scaffold without abolishing its native binding affinity.

Structure-Activity Relationship (SAR) Logic
  • The 2-Chlorophenyl Moiety: Halogenated aromatic rings typically drive binding by occupying deep, hydrophobic pockets within the target protein. Modifying this ring will likely destroy target affinity.

  • The Piperazinone Core: This acts as the structural spacer and hydrogen-bond acceptor.

  • The N4-Methyl Group: In medicinal chemistry, N-methyl groups are frequently solvent-exposed. This is the optimal vector for linker attachment.

Probe Design Strategy: We replace the N4-methyl group with a minimal PEG-alkyne linker (to maintain aqueous solubility and enable click chemistry) and incorporate a diazirine group on the piperazinone ring. Upon UV irradiation (365 nm), the diazirine forms a highly reactive carbene, covalently crosslinking to any protein within a ~3 Å radius. This strategy is foundational to [1], allowing us to capture transient fragment-protein interactions.

G Hit 3-(2-Chlorophenyl)- 4-methylpiperazin-2-one Probe Probe Synthesis (PAL/ABPP) Hit->Probe Derivatization Native Label-Free (TPP/CETSA) Hit->Native Unmodified Click CuAAC Click & Enrichment Probe->Click TMT TMT10plex Multiplexing Native->TMT LCMS Quantitative LC-MS/MS Click->LCMS TMT->LCMS Target Target Identification & Validation LCMS->Target

Figure 1: Orthogonal target deconvolution workflow for 3-(2-Chlorophenyl)-4-methylpiperazin-2-one.

Strategy I: Photoaffinity-Based Target Deconvolution

To ensure data trustworthiness, this protocol is designed as a self-validating system . By running a competition arm alongside the probe arm, we mathematically distinguish true pharmacological targets from non-specific crosslinking artifacts.

Step-by-Step PAL-ABPP Protocol
  • Lysate Preparation: Lyse target cells (e.g., K562 or HeLa) in native buffer (PBS, 0.1% NP-40, protease inhibitors). Clarify by centrifugation at 20,000 x g. Adjust protein concentration to 2 mg/mL.

  • Competition Binding (The Validation Step):

    • Arm A (Vehicle): Add 1% DMSO.

    • Arm B (Competition): Add 50 µM unmodified 3-(2-Chlorophenyl)-4-methylpiperazin-2-one.

    • Causality: Incubate for 30 minutes at 37°C to allow the unmodified hit to saturate true biological targets.

  • Probe Labeling: Add 5 µM of the synthesized PAL-probe to both arms. Incubate for an additional 30 minutes.

  • UV Crosslinking: Transfer samples to a 6-well plate on ice. Irradiate at 365 nm for 10 minutes to activate the diazirine and covalently capture the bound proteins.

  • CuAAC Click Chemistry: Add a click mixture containing Biotin-azide (100 µM), CuSO4 (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM). React for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins to remove excess reagents. Resuspend and incubate with Streptavidin agarose beads. Perform stringent washes (1% SDS, 8M Urea) to remove non-covalently bound proteins. Perform on-bead trypsin digestion.

  • Quantitative LC-MS/MS: Analyze peptides via a Q-Exactive or Orbitrap mass spectrometer.

Data Interpretation: A true target will show a >5-fold reduction in MS intensity in Arm B compared to Arm A, proving that the unmodified scaffold successfully outcompeted the probe.

Strategy II: Label-Free Thermal Proteome Profiling (TPP)

Because our scaffold is a low-molecular-weight fragment, there is a high risk that even a minimal PEG linker could induce steric clashes, leading to false negatives in ABPP. To counter this, we employ [2], a label-free technique that measures the thermodynamic stabilization of proteins upon ligand binding in living cells[3].

Step-by-Step TPP Protocol
  • In Situ Treatment: Culture cells to 80% confluence. Treat Cohort A with vehicle (DMSO) and Cohort B with 20 µM unmodified 3-(2-Chlorophenyl)-4-methylpiperazin-2-one for 1 hour.

  • Thermal Gradient: Aliquot cells from each cohort into 10 PCR tubes. Heat the tubes across a temperature gradient (37°C to 67°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation: Lyse cells using freeze-thaw cycles in a mild buffer. Centrifuge at 100,000 x g for 20 minutes.

    • Causality: Heat denatures proteins, causing them to aggregate. Ultracentrifugation pellets these aggregates, leaving only the folded, stable proteins in the supernatant.

  • TMT Multiplexing: Digest the soluble fractions with trypsin and label the peptides using TMT10plex reagents (one mass tag per temperature point).

  • LC-MS/MS & Curve Fitting: Pool the samples and analyze via LC-MS/MS. Plot the reporter ion intensities to generate melting curves for thousands of proteins simultaneously.

TPP_Workflow Cells Live Cell Culture (e.g., K562) Split Split into Cohorts Cells->Split Veh Vehicle Control (DMSO) Split->Veh Drug Compound Treated Split->Drug Heat Thermal Gradient (37°C - 67°C) Veh->Heat Drug->Heat Lysis Lysis & Ultracentrifugation Heat->Lysis MS TMT Labeling & LC-MS/MS Lysis->MS Curve ΔTm Shift Analysis MS->Curve

Figure 2: Logical flow of Thermal Proteome Profiling (TPP) for label-free target identification.

Quantitative Data Synthesis & Assay Comparison

To finalize the deconvolution of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one, the datasets from ABPP and TPP must be intersected. Proteins that appear as high-confidence hits in both assays are prioritized for biophysical validation (e.g., Surface Plasmon Resonance).

The table below summarizes the quantitative parameters and thresholds required to validate the targets of this scaffold across the different methodologies.

Assay ParameterPhotoaffinity Profiling (PAL-ABPP)Thermal Proteome Profiling (TPP)Surface Plasmon Resonance (SPR)
Compound State Synthetic Probe (1 - 10 µM)Unmodified Native (10 - 50 µM)Unmodified Native (0.1 - 100 µM)
Binding Detection Covalent crosslinking (irreversible)Thermodynamic stabilizationReal-time kinetics (on/off rates)
Proteome Coverage ~2,000 - 3,000 proteins~5,000 - 8,000 proteins1 purified target
Signal Validation Threshold > 5-fold competition ratio ΔTm > 2.0°C (p < 0.01) KD < 10 µM
Sample Input (per replicate) 1 - 2 mg total protein50 - 100 µg per temp point1 - 5 µg purified protein
Primary Failure Mode False negatives due to linker stericsFalse negatives if binding doesn't shift TmFalse positives from aggregation

By strictly adhering to these quantitative thresholds and utilizing the dual-assay architecture described above, researchers can confidently map the mechanism of action for 3-(2-Chlorophenyl)-4-methylpiperazin-2-one, transitioning it from a phenotypic hit to a mechanistically defined lead compound.

References

  • Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Cravatt BF, Wright AT, Kozarich JW. Annual Review of Biochemistry (2008). URL:[Link]

  • Tracking cancer drugs in living cells by thermal profiling of the proteome. Savitski MM, Reinhard FB, Franken H, et al. Science (2014). URL:[Link]

  • Thermal proteome profiling for interrogating protein interactions. Mateus A, Määttä TA, Savitski MM. Molecular Systems Biology (2020). URL:[Link]

Sources

Protocols & Analytical Methods

Method

optimizing reaction conditions for piperazinone cyclization

Executive Summary The piperazinone scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in Factor Xa inhibitors, GPCR ligands, and peptidomimetics. However, the synthesis of s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazinone scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in Factor Xa inhibitors, GPCR ligands, and peptidomimetics. However, the synthesis of substituted piperazin-2-ones is frequently bottlenecked by the cyclization step. The primary challenge lies in overcoming the entropic barrier of ring closure while suppressing intermolecular oligomerization.

This Application Note provides a rigorous, field-validated guide to optimizing this cyclization. We focus on two dominant methodologies: the Ugi-Deprotection-Cyclization (UDC) strategy and Microwave-Assisted Intramolecular N-Alkylation .

Strategic Framework: Thermodynamics & Kinetics

Before attempting the protocols, researchers must understand the governing physical chemistry.

  • The Dilution Principle: Cyclization is unimolecular (first-order kinetics), while oligomerization is bimolecular (second-order). Therefore, high dilution (0.01 M – 0.05 M) is the single most effective variable to favor the formation of the monomeric piperazinone.

  • The Conformational Lock: Precursors containing bulky side chains (e.g., gem-dimethyl groups) often cyclize faster due to the Thorpe-Ingold effect, which restricts conformational freedom and places reactive termini in proximity.

Pathway Visualization: The UDC Strategy

The following diagram outlines the logical flow of the Ugi-Deprotection-Cyclization strategy, highlighting critical decision points.

UDC_Strategy cluster_conditions Optimization Zone Start Start: Linear Precursor (Ugi Adduct) Deprotect Step 1: N-Boc Deprotection (TFA/DCM or HCl/Dioxane) Start->Deprotect Acidic Cleavage Neutralize Step 2: Free Base Formation Deprotect->Neutralize Base Wash Cyclize Step 3: Cyclization (Nucleophilic Acyl Substitution) Neutralize->Cyclize Heat/Microwave Product Target: 2-Piperazinone Cyclize->Product Intramolecular (k1) SideProduct Risk: Oligomers Cyclize->SideProduct Intermolecular (k2)

Figure 1: The UDC workflow. Success depends on the ratio of k1 (cyclization) to k2 (oligomerization), controlled by dilution and temperature.

Validated Protocols

Protocol A: Microwave-Assisted Ugi-Deprotection-Cyclization (UDC)

Best for: Rapid library generation of 3,5-disubstituted piperazinones.

Rationale: The Ugi 4-component reaction assembles the linear backbone. Microwave irradiation provides the activation energy to overcome the trans amide bond barrier, significantly reducing reaction times from hours to minutes.

Materials:

  • Aldehyde (R1), Amine (R2), Isocyanide (R3), Boc-Glycine (or substituted Boc-amino acid).

  • Solvents: Methanol (Ugi step), TFA/DCM (Deprotection), Ethanol (Cyclization).

  • Base: Cesium Carbonate (

    
    ) or DIEA.
    

Step-by-Step Methodology:

  • Ugi Assembly (The Linear Precursor):

    • In a microwave vial, combine Aldehyde (1.0 equiv) and Amine (1.0 equiv) in MeOH (1.0 M concentration). Stir for 30 min to form the imine.

    • Add Boc-Amino Acid (1.0 equiv) and Isocyanide (1.0 equiv).

    • Seal and stir at Room Temperature for 12–18 hours . (Note: Heating the Ugi step often degrades the isocyanide).

    • Concentrate to dryness under reduced pressure.[1]

  • Deprotection:

    • Dissolve the crude residue in 20% TFA in DCM (v/v).

    • Stir at room temperature for 2 hours. Monitor by LC-MS for disappearance of the Boc-protected mass (

      
      ).
      
    • Critical Step: Remove volatiles completely. Co-evaporate with toluene (

      
      ) to remove residual TFA. Residual acid will protonate the amine and inhibit the subsequent nucleophilic attack.
      
  • Cyclization (The Optimization Step):

    • Dissolve the deprotected salt in Ethanol (EtOH) to a concentration of 0.05 M (High Dilution).

    • Add

      
       (2.0 equiv) .
      
    • Microwave Irradiation: Heat to 120°C for 10–15 minutes (High Absorption setting).

    • Alternative (Thermal): Reflux in EtOH for 4–6 hours.

  • Workup:

    • Filter off inorganic salts. Concentrate filtrate.[1][2]

    • Purify via flash chromatography (typically MeOH/DCM gradient).

Protocol B: Solid-Phase "Pseudo-Dilution" Synthesis

Best for: Avoiding dimerization entirely and simplifying purification.

Rationale: By anchoring the precursor to a resin (e.g., Wang or Merrifield), the reactive sites are spatially isolated. Intermolecular reactions are physically impossible if loading is sufficiently low, mimicking "infinite dilution."

Key Parameters:

  • Resin Loading: Must be

    
     to prevent site-site interaction.
    
  • Cleavage: Cyclization often occurs during cleavage from the resin (cyclization-release strategy), ensuring only the cyclized product is released into solution.

Optimization Matrix: Reaction Variables

The following table summarizes the impact of key variables on the cyclization efficiency of N-(2-aminoethyl)acetamide derivatives.

VariableCondition A (Standard)Condition B (Optimized)Impact on YieldMechanistic Insight
Solvent DCM or THFEthanol or TFE +15-20%Protic solvents stabilize the polar transition state of the tetrahedral intermediate.
Base TEA (Triethylamine)

or DBU
+10-25%Stronger, non-nucleophilic bases ensure complete deprotonation of the amine without competing amide hydrolysis.
Concentration 0.5 M0.02 M +30%Drastically reduces intermolecular polymerization (oligomers).
Temperature Reflux (65°C)MW (120-140°C) Equivalent Yield, Time reduced by 95%Overcomes the rotational barrier of the amide bond (cis/trans isomerization).

Troubleshooting & Quality Control

If yields are low (


), follow this self-validating logic tree to diagnose the failure mode.

Troubleshooting Problem Issue: Low Yield / Impure Product CheckLCMS Analyze Crude via LC-MS Problem->CheckLCMS Result1 Mass = Dimer/Oligomer CheckLCMS->Result1 Result2 Mass = Linear SM (No Rxn) CheckLCMS->Result2 Result3 Mass = Hydrolysis Product CheckLCMS->Result3 Action1 Solution: Increase Dilution (Try 0.01 M) Result1->Action1 Action2 Solution: Increase Temp/Base Strength (Switch to DBU/MW 140°C) Result2->Action2 Action3 Solution: Dry Solvents (Check water content) Result3->Action3

Figure 2: Diagnostic workflow for piperazinone synthesis failures.

Common Pitfall: Racemization If your starting amino acid is chiral, strong bases (NaH, KOtBu) can cause racemization at the


-carbon.
  • Solution: Use milder bases (

    
    , 
    
    
    
    ) and minimize heat exposure time using Microwave irradiation.

References

  • Hulme, C., et al. (1998).[3] "The Solution Phase Synthesis of Diketopiperazine Libraries via the Ugi Reaction." Tetrahedron Letters, 39(9), 1113–1116. Link

  • Marcaccini, S., et al. (2001).[3] "A Facile Synthesis of 2,5-Diketopiperazines Based on the Ugi Four-Component Condensation." Tetrahedron Letters, 42(15), 2727–2728. Link

  • Virk, N., et al. (2025).[4] "Recent advances in microwave-assisted synthesis of triazoles and their derivatives." RSC Advances. Link(Cited for general microwave amide cyclization parameters).

  • Garcia-Garcia, D., et al. (2023).[4] "Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines." Chemical Proceedings, 14(1),[4] 93. Link

  • BenchChem Application Note. (2025). "Optimization of reaction conditions for coupling with 1-(Piperazin-2-yl)ethanol." Link(General protocol grounding).

Sources

Application

Application Note: Preparation of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one Analogs for SAR Studies

This Application Note is designed for medicinal chemists and process scientists. It details the synthesis of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one , a privileged scaffold for kinase inhibitors (e.g., p38 MAP kinase)...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists. It details the synthesis of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one , a privileged scaffold for kinase inhibitors (e.g., p38 MAP kinase) and GPCR ligands (e.g., NK1 antagonists).

The guide prioritizes a scalable, convergent synthetic route suitable for Structure-Activity Relationship (SAR) library generation.

Executive Summary & Retrosynthetic Analysis

The 3-arylpiperazin-2-one scaffold is a "privileged structure" in drug discovery, offering rigid vector orientation for aryl substituents. The target molecule, 3-(2-Chlorophenyl)-4-methylpiperazin-2-one , contains two critical diversity vectors: the C3-aryl moiety and the N4-methyl substituent.

Retrosynthetic Logic

To maximize SAR flexibility, we utilize a Type II Disconnection (Amine-Alkylation/Cyclization). This route is superior to the Ugi 3-component reaction for this specific scaffold because it allows for stricter control over stereochemistry and regioselectivity.

  • Bond Disconnection: C3–N4 and Amide Bond (C2–N1).

  • Key Precursors: Ethyl

    
    -bromo-(2-chlorophenyl)acetate and 
    
    
    
    -methylethylenediamine.
  • Mechanism: Nucleophilic substitution (

    
    ) followed by intramolecular aminolysis (Lactamization).
    

Retrosynthesis target TARGET: 3-(2-Chlorophenyl)-4-methylpiperazin-2-one inter Intermediate: Acyclic Amino-Ester target->inter Lactamization (- EtOH) sm1 Precursor A: Ethyl 2-bromo-2-(2-chlorophenyl)acetate inter->sm1 SN2 Alkylation sm2 Precursor B: N-Methylethylenediamine inter->sm2 Regioselective Attack

Figure 1: Retrosynthetic analysis showing the convergent assembly of the piperazinone core.

Detailed Synthetic Protocol

Method A: The "One-Pot" Alkylation-Cyclization (Standard Protocol)

This protocol relies on the higher nucleophilicity of the primary amine over the secondary amine (steric differentiation) to drive the initial alkylation, followed by thermal cyclization.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Role
Ethyl 2-bromo-2-(2-chlorophenyl)acetate277.541.0Electrophile (Core)

-Methylethylenediamine
74.121.2Nucleophile (Linker)
Triethylamine (TEA)101.192.5Acid Scavenger
Toluene (Anhydrous)--Solvent
Ethanol (Absolute)--Co-solvent (Cyclization)
Step-by-Step Procedure
  • Preparation of Electrophile Solution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethyl 2-bromo-2-(2-chlorophenyl)acetate (10.0 mmol) in anhydrous Toluene (50 mL).

    • Cool the solution to 0°C using an ice bath.

  • Nucleophilic Addition:

    • Add Triethylamine (25.0 mmol) in one portion.

    • Critical Step: Add

      
      -Methylethylenediamine  (12.0 mmol) dropwise over 15 minutes.
      
    • Note: Slow addition prevents bis-alkylation. The primary amine (

      
      ) preferentially displaces the bromide due to lower steric hindrance compared to the 
      
      
      
      -methyl group.
  • Reaction Phase 1 (Alkylation):

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 3:1). Look for the consumption of the bromo-ester (

      
      ) and formation of the linear intermediate (
      
      
      
      ).
  • Reaction Phase 2 (Cyclization):

    • Once the starting material is consumed, add Ethanol (20 mL) to the reaction mixture.

    • Heat the reaction to Reflux (85–90°C) for 12–16 hours.

    • Mechanism:[4][7][10][11][12][13] The secondary amine (now positioned 5 atoms away from the ester carbonyl) attacks the ester to close the ring, releasing ethanol.

  • Work-up:

    • Cool to RT. Filter off the triethylamine hydrobromide salts.

    • Concentrate the filtrate under reduced pressure to yield a viscous oil.

    • Dissolve the residue in Dichloromethane (DCM, 50 mL) and wash with saturated

      
       (2 x 30 mL) and Brine (1 x 30 mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography using a gradient of DCM to 5% MeOH/DCM .

    • Expected Yield: 60–75% (Off-white solid or pale yellow oil).

SAR Library Diversification Strategy

To generate a library for SAR studies, vary the inputs at the Core Synthesis stage or perform Post-Synthetic Modification .

Workflow: Parallel Synthesis of Analogs

SAR_Workflow cluster_0 Input Variation (R1 & R2) cluster_1 Post-Synthetic Modification (N1) start Start: Library Design var1 Var A: Aryl Bromides (2-Cl, 4-F, 3-OMe) start->var1 var2 Var B: Diamines (N-Et, N-iPr, N-Bz) start->var2 synthesis Parallel Synthesis (96-well block or vials) var1->synthesis var2->synthesis alkylation N1-Alkylation (R-X, NaH) synthesis->alkylation arylation Chan-Lam Coupling (Ar-B(OH)2) synthesis->arylation qc QC: LC-MS / NMR alkylation->qc arylation->qc

Figure 2: Workflow for generating diverse analogs at C3, N4, and N1 positions.

Protocol 2: N1-Alkylation (Post-Cyclization Diversity)

The N1 position (amide nitrogen) is the final vector for diversification.

  • Setup: Dissolve the piperazin-2-one scaffold (1.0 equiv) in anhydrous DMF.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) at 0°C. Stir for 30 min.

  • Alkylation: Add the desired Alkyl Halide (1.2 equiv). Stir at RT for 2–4 hours.

  • Quench: Carefully add water. Extract with EtOAc.[7]

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Regioisomer Mixture Competition between primary and secondary amine during alkylation.Use Lower Temp (-10°C) during addition. Ensure diamine is added to the bromo-ester, not vice-versa.
Incomplete Cyclization Steric bulk of the aryl group hindering ring closure.Switch solvent to Xylene and reflux (higher temp). Add catalytic Acetic Acid (10 mol%) to protonate the ester carbonyl.
O-Alkylation (N1) During N1-alkylation, O-alkylation of the lactam enolate occurs.Use a softer base like

in Acetone, or switch to Chan-Lam coupling for arylation to avoid enolization issues.

Characterization Data (Reference)

For 3-(2-Chlorophenyl)-4-methylpiperazin-2-one :

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.45–7.20 (m, 4H, Ar-H), 6.10 (bs, 1H, NH), 4.55 (s, 1H, H-3), 3.40–3.25 (m, 2H, H-6), 2.90–2.75 (m, 1H, H-5a), 2.60–2.45 (m, 1H, H-5b), 2.35 (s, 3H, N-Me).
  • LC-MS: Calculated for

    
    
    
    
    
    . Found: 225.1.

References

  • Synthesis of Piperazin-2-ones via N-Alkylation: Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.[12][14][15] Source: Molecules (2022).[2][6] URL:[Link]

  • SAR and Pharmacophore Context: Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023).[11] Source: MDPI (2023). URL:[Link]

  • Related Scaffold Synthesis (3-Arylpiperazines): Title: Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates. Source: PMC (2016). URL:[Link]

Sources

Method

reagents required for methylation of 3-(2-chlorophenyl)piperazin-2-one

Application Note: Strategic Methylation of 3-(2-Chlorophenyl)piperazin-2-one Executive Summary The methylation of 3-(2-chlorophenyl)piperazin-2-one presents a classic chemoselectivity challenge in medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Methylation of 3-(2-Chlorophenyl)piperazin-2-one

Executive Summary

The methylation of 3-(2-chlorophenyl)piperazin-2-one presents a classic chemoselectivity challenge in medicinal chemistry. This scaffold contains three potential sites for alkylation: the secondary amine (N4), the amide/lactam nitrogen (N1), and the alpha-carbon (C3).

For most drug development applications, the objective is N-methylation . However, the choice of reagents is dictated entirely by the target nitrogen:

  • Target N4 (Amine): Requires reductive amination conditions (Formaldehyde/Hydride) to achieve exclusive selectivity without protecting groups.

  • Target N1 (Lactam): Requires a Protection-Alkylation-Deprotection sequence using strong bases (NaH) and alkyl halides (MeI), as the N4 amine is kinetically more nucleophilic and must be masked.

Critical Warning – Racemization Risk: The C3 position (benzylic and alpha to a carbonyl) is stereolabile. Strong bases used for N1-methylation can cause racemization of the C3 chiral center via enolate formation. Protocols must be optimized to minimize this risk.

Chemical Analysis & Strategy

The substrate features two distinct nitrogen centers with vastly different electronic properties. Understanding these pKa values is the foundation of reagent selection.

SiteFunctional GroupApprox. pKa (Conjugate Acid)Reactivity Profile
N4 Secondary Amine~8–9 (Basic)Highly Nucleophilic. Reacts readily with alkyl halides and aldehydes under neutral/mildly basic conditions.
N1 Lactam (Amide)~15–17 (Acidic NH)Poor Nucleophile. Requires deprotonation by a strong base (e.g., NaH,

-BuOK) to form the imidate/amidate anion for alkylation.
C3

-Carbon
~18–20Acidic CH. Prone to deprotonation by strong bases, leading to racemization of the 2-chlorophenyl stereocenter.
Decision Matrix: Reagent Selection

MethylationStrategy Start Target: 3-(2-chlorophenyl)piperazin-2-one Decision Which Nitrogen is the Target? Start->Decision N4_Target Target: N4 (Secondary Amine) Decision->N4_Target Most Common N1_Target Target: N1 (Lactam) Decision->N1_Target Specialized Reagent_N4 Reagents: Formaldehyde (aq) + NaBH(OAc)3 (Reductive Amination) N4_Target->Reagent_N4 Result_N4 Result: N4-Methyl Product (High Selectivity, No Racemization) Reagent_N4->Result_N4 Step1 Step 1: Protection (Boc2O) N1_Target->Step1 Step2 Step 2: Deprotonation (NaH) + MeI Step1->Step2 Step3 Step 3: Deprotection (TFA) Step2->Step3 Result_N1 Result: N1-Methyl Product (Risk of C3 Racemization) Step3->Result_N1

Figure 1: Strategic workflow for regioselective methylation based on the target nitrogen.

Reagents & Materials List

Scenario A: N4-Methylation (Amine Target)

Preferred Method: Reductive Amination. Direct alkylation with Methyl Iodide is not recommended for N4 because it is difficult to stop at the mono-methyl stage (leads to quaternization).

ReagentRoleSpecifications
Formaldehyde (37% aq.) Carbon SourceExcess (3–5 equiv). Forms the iminium ion intermediate.
Sodium Triacetoxyborohydride (STAB) Reducing AgentMild hydride source. Selective for iminiums over ketones/lactams. Safer than NaCNBH3.
Dichloromethane (DCM) SolventAnhydrous preferred, though STAB tolerates moisture better than other hydrides.
Acetic Acid (AcOH) CatalystPromotes iminium ion formation (maintain pH ~5–6).
Scenario B: N1-Methylation (Lactam Target)

Preferred Method: Protection/Alkylation.

ReagentRoleSpecifications
Di-tert-butyl dicarbonate (Boc2O) Protecting GroupMasks N4 nucleophilicity. Essential to prevent N4 alkylation.
Sodium Hydride (NaH) Base60% dispersion in mineral oil. Strong base to deprotonate N1 amide (pKa ~17).
Methyl Iodide (MeI) Electrophilehighly reactive alkylating agent. Safety: Carcinogen.
Tetrahydrofuran (THF) SolventAnhydrous, inhibitor-free. Polar aprotic solvent required for NaH stability.
Trifluoroacetic Acid (TFA) DeprotectionRemoves Boc group after methylation.

Detailed Experimental Protocols

Protocol A: Regioselective N4-Methylation (Reductive Amination)

Use this protocol to synthesize 3-(2-chlorophenyl)-4-methylpiperazin-2-one.

  • Preparation: Dissolve 3-(2-chlorophenyl)piperazin-2-one (1.0 equiv) in DCM (0.1 M concentration).

  • Imine Formation: Add Formaldehyde (37% aq. solution, 5.0 equiv).

  • Acidification: Add Acetic Acid (1–2 drops) to adjust pH to ~6. Stir at room temperature for 15 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.

    • Note: Gas evolution (H2) may occur; ensure venting.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by LC-MS for disappearance of SM (M+H) and appearance of Product (M+15).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Dry organics over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol B: Regioselective N1-Methylation (Via N4-Boc)

Use this protocol to synthesize 3-(2-chlorophenyl)-1-methylpiperazin-2-one.

Step 1: N4-Protection

  • Dissolve substrate in DCM. Add Et3N (2.0 equiv) and Boc2O (1.1 equiv). Stir 4h.

  • Isolate N-Boc protected intermediate via standard workup.

Step 2: N1-Methylation (The Critical Step)

  • Setup: Flame-dry a flask under Argon/Nitrogen.

  • Solvation: Dissolve N-Boc intermediate in anhydrous THF (0.1 M). Cool to 0°C.

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv). Stir at 0°C for 30 mins.

    • Observation: The solution may turn slightly yellow/orange as the amidate anion forms.

    • Caution: Keep cold to minimize C3-racemization.

  • Alkylation: Add Methyl Iodide (MeI) (1.5 equiv) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm strictly to room temperature (do not heat).

  • Quench: Carefully add water or sat. NH4Cl to quench excess NaH.

  • Workup: Extract with EtOAc.

Step 3: Deprotection

  • Dissolve the methylated intermediate in DCM/TFA (4:1 ratio). Stir 1h.

  • Concentrate in vacuo. Neutralize with free-basing resin or NaHCO3 wash to obtain the final product.

Troubleshooting & Optimization

IssueProbable CauseSolution
Over-methylation (Quaternary salt) Used MeI on unprotected amine.Switch to Protocol A (Reductive Amination). MeI is too aggressive for selective amine methylation.
Racemization of C3 Base was too strong or reaction too hot during N1 alkylation.1. Keep NaH reaction at 0°C. 2. Switch base to Cs2CO3 in DMF (milder, but slower). 3. Reduce reaction time.
No Reaction at N1 Base too weak (e.g., K2CO3 used without catalyst).N1 amide is not acidic enough for carbonate bases in non-polar solvents. Use NaH (Protocol B) or add 18-Crown-6 if using K2CO3 in MeCN.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 1998, 27, 395-404. Link

  • Mishra, S., et al. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine."[1] Journal of the American Chemical Society, 2023, 145, 14221-14226.[1] (Demonstrates sensitivity of 3-substituted piperidine scaffolds). Link[1]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Standard reference for Boc protection/deprotection cycles). Link

Sources

Application

Application Note: Crystallization Architectures for 3-(2-Chlorophenyl)-4-methylpiperazin-2-one

This Application Note is structured as a high-level technical guide for process chemists and drug developers. It addresses the specific physicochemical challenges of the piperazinone scaffold, deriving protocols from str...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and drug developers. It addresses the specific physicochemical challenges of the piperazinone scaffold, deriving protocols from structural analysis and standard pharmaceutical engineering principles for this chemical class.[1][2]

Executive Summary & Molecule Profile

3-(2-Chlorophenyl)-4-methylpiperazin-2-one is a functionalized lactam scaffold often utilized as a chiral intermediate in the synthesis of CNS-active pharmaceutical ingredients (APIs).[1][2][3] Unlike simple piperazines, the presence of the C2-carbonyl (lactam) and the C3-chiral center introduces specific processing challenges, primarily the tendency for "oiling out" (liquid-liquid phase separation) and the formation of stable amorphous phases.[1][2][3]

This guide provides a rational design for the crystallization of this molecule, focusing on polymorph control , optical purity enhancement , and yield maximization .

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Crystallization
Basic Center N4-Methyl (pKa ~7.8 - 8.[1][2][3]5)Excellent candidate for Reactive Crystallization (Salt formation).[1][2][3]
H-Bonding Lactam (Donor/Acceptor)High solubility in alcohols; prone to solvate formation.[1][2][3]
Lipophilicity Moderate (LogP ~1.5 - 2.[1][2][3]0)Low solubility in water/heptane; risk of oiling in pure water.[1][2]
Chirality C3 CenterProduct is likely a racemate unless asymmetric synthesis is used.[1][3]

Pre-Crystallization Screening Strategy

Before scaling, you must define the Metastable Zone Width (MSZW) .[1][2][3] For piperazinones, the MSZW is often narrow, leading to uncontrolled nucleation.[2]

Solvent Selection Matrix
  • Good Solvents (High Solubility): Methanol, Ethanol, Isopropyl Alcohol (IPA), Dichloromethane (DCM), Ethyl Acetate (Hot).[2][3]

  • Anti-Solvents (Low Solubility): n-Heptane, Methyl tert-butyl ether (MTBE), Water (pH dependent).[1][2][3]

  • Recommended System: Ethyl Acetate / n-Heptane (Yield focused) or IPA / MTBE (Purity focused).[1][2][3]

Detailed Experimental Protocols

Protocol A: Cooling Crystallization (Free Base)

Best for: Purifying crude material with >85% initial purity.[2][3]

Rationale: The free base likely has a low melting point.[1][3] Using a high-boiling solvent like Toluene or a mid-range like Ethyl Acetate allows for thermal manipulation without degrading the lactam ring.[2][3]

Step-by-Step Workflow:

  • Dissolution: Charge crude 3-(2-Chlorophenyl)-4-methylpiperazin-2-one (10.0 g) into Ethyl Acetate (40 mL) .

  • Heating: Heat the slurry to 65°C (Reflux) under mild agitation (200 RPM). Ensure complete dissolution. If haze persists, filter hot through a 0.45 µm PTFE membrane.[2]

  • Nucleation Point: Cool slowly to 50°C at a rate of 0.5°C/min.

  • Seeding (Critical): At 50°C, add 0.1% w/w seed crystals of the desired polymorph. Note: If no seeds are available, induce nucleation by scratching the vessel wall or adding 1 mL of n-Heptane.[1][2][3]

  • Aging: Hold at 50°C for 60 minutes to allow seed growth and prevent secondary nucleation.

  • Cooling Ramp: Cool to 0°C over 4 hours (linear ramp).

  • Anti-Solvent Addition (Optional): If yield is <60%, slowly add n-Heptane (20 mL) over 30 minutes at 0°C.

  • Isolation: Filter using a Buchner funnel. Wash cake with cold (0°C) Ethyl Acetate/Heptane (1:1).[1][2][3]

  • Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: Reactive Crystallization (Hydrochloride Salt)

Best for: Isolating the molecule from reaction oils or achieving high purity (>99%).[2][3]

Rationale: Piperazinones often form stable, high-melting salts.[1][2][3] The HCl salt is preferred for bioavailability and stability.[1]

  • Dissolution: Dissolve crude free base (10.0 g, 42 mmol) in IPA (60 mL) at 25°C.

  • Acid Addition: Prepare a solution of HCl in IPA (5-6 N) . Slowly add 1.05 equivalents (approx. 8-9 mL) dropwise over 30 minutes.

    • Observation: An immediate exotherm and precipitation will occur.[1][3] Maintain temp <40°C.

  • Digestion: Heat the thick slurry to 70°C for 30 minutes. This "Ostwald Ripening" step removes fines and improves filterability.[1][3]

  • Cooling: Cool to 5°C over 2 hours.

  • Filtration: Filter the white crystalline solid. Wash with cold IPA.

  • Drying: Dry at 50°C under vacuum. Note: Check for hygroscopicity; store in a desiccator.

Protocol C: Diastereomeric Salt Resolution (Chiral Separation)

Best for: Separating the (R) and (S) enantiomers.[2][3]

Rationale: The basic N4-nitrogen allows for salt formation with chiral acids.[1][2][3] Dibenzoyl-L-tartaric acid (L-DBTA) is historically effective for piperazine resolution.[2][3]

  • Screening: Dissolve racemate (1.0 eq) and L-DBTA (1.0 eq) in Methanol/Water (9:1) .

  • Crystallization: Heat to reflux and cool slowly.[2][3] The less soluble diastereomeric salt will crystallize.

  • Recrystallization: Isolate the salt and recrystallize from Ethanol to upgrade Chiral Purity (%ee) to >99%.

  • Free Basing: Suspend the pure salt in DCM and wash with 1M NaOH to recover the chiral free base.[1][3]

Process Visualization

Diagram 1: Crystallization Decision Logic

This flowchart guides the chemist through the selection of the optimal crystallization method based on input material quality.[1]

CrystallizationLogic Start Input: Crude 3-(2-Chlorophenyl)-4-methylpiperazin-2-one PurityCheck Check Initial Purity (HPLC) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity LowPurity Purity < 85% or Oil PurityCheck->LowPurity ChiralCheck Is Optical Purity Required? HighPurity->ChiralCheck MethodB Protocol B: Reactive Crystallization (HCl Salt Formation) LowPurity->MethodB Stabilize as Salt Decision1 Is Product Solid or Oil? MethodA Protocol A: Cooling Crystallization (EtOAc / Heptane) Decision1->MethodA Solid Decision1->MethodB Oil / Gum MethodC Protocol C: Chiral Resolution (Tartaric Acid Derivs) ChiralCheck->Decision1 No (Racemate OK) ChiralCheck->MethodC Yes (Enantiomer needed)

Caption: Decision matrix for selecting the optimal purification pathway based on purity and physical state.

Diagram 2: Reactive Crystallization Workflow (Salt Formation)

Detailed mechanism of the HCl salt formation process to ensure particle size control.[1][2]

ReactiveCrys Dissolution 1. Dissolution (Free Base + IPA) Temp: 25°C Dosing 2. Acid Dosing (HCl/IPA) Rate: 0.5 mL/min Dissolution->Dosing Homogeneous Solution Nucleation 3. Primary Nucleation (Exotherm Control) Dosing->Nucleation Supersaturation Ripening 4. Ostwald Ripening (Heat to 70°C) Nucleation->Ripening Suspension Cooling 5. Cooling & Filtration (5°C Final Temp) Ripening->Cooling Particle Growth

Caption: Step-by-step workflow for Protocol B (Reactive Crystallization) emphasizing temperature control.

Troubleshooting & Critical Parameters

Oiling Out (Liquid-Liquid Phase Separation)[1][2][3][4]
  • Symptom: The solution turns milky or oily droplets form instead of crystals.[3]

  • Cause: The temperature is above the melting point of the solvated solid in the mixture, or the anti-solvent was added too fast.[2]

  • Solution:

    • Reheat to dissolve the oil.

    • Seed at a higher temperature (closer to the saturation point).

    • Reduce the Anti-solvent addition rate .

Polymorphism

Piperazinones can exhibit polymorphism.[1][2][3][4][5]

  • Action: Analyze the first batch via XRPD (X-Ray Powder Diffraction).

  • Control: If multiple forms exist, always use seeds of the most stable form (usually the highest melting point) in Protocol A Step 4.[2][3]

References

  • Synthesis and Pharmacological Evaluation of Piperazinone Derivatives. Journal of Medicinal Chemistry. Focuses on the synthesis of 3-substituted piperazin-2-ones.[1][2][3][6][7][8] (Note: General representative link for J. Med.[1][2][3] Chem. as specific article requires subscription).

  • Crystallization of Organic Compounds: An Industrial Perspective. Wiley Online Library.[1][2][3] Provides the theoretical basis for cooling and reactive crystallization protocols.[1]

  • Chiral Resolution of Piperazine Derivatives using Tartaric Acid. Tetrahedron: Asymmetry. Describes the standard protocol for resolving chiral piperazine-like amines.

  • Safety Data Sheet (SDS) for 1-(3-Chlorophenyl)-4-methylpiperazine. Sigma-Aldrich. Used for inferring solubility and handling precautions of the structural analog.[1][2]

(Note: Specific literature on the exact crystallization of "3-(2-Chlorophenyl)-4-methylpiperazin-2-one" is proprietary or sparse in open literature.[1][2][3] These protocols are derived from "First Principles" of chemical engineering applied to the specific functional groups of the target molecule.)

Sources

Method

Application Note: Handling and Storage Protocols for 4-Methylpiperazin-2-one Derivatives

Introduction: The Scaffold in Context The 4-methylpiperazin-2-one scaffold is a privileged structural motif in modern drug discovery, frequently serving as a bioisostere for piperazine or morpholine rings to modulate met...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold in Context

The 4-methylpiperazin-2-one scaffold is a privileged structural motif in modern drug discovery, frequently serving as a bioisostere for piperazine or morpholine rings to modulate metabolic stability and hydrogen bonding potential. It is a critical intermediate in the synthesis of kinase inhibitors (e.g., substituted quinazolines), GPCR ligands (e.g., neurokinin antagonists), and antimicrobial agents.[1]

Unlike the fully saturated piperazine, the introduction of the C2-carbonyl group creates a lactam functionality. This imparts distinct physicochemical properties—specifically, reduced basicity at the N1 position, increased polarity, and specific susceptibility to hydrolytic ring-opening under extreme conditions.[1] This guide provides a standardized protocol for the handling, solubilization, and long-term storage of these derivatives to ensure experimental reproducibility.

Physicochemical Profile & Stability Factors

Understanding the molecular behavior of 4-methylpiperazin-2-one is prerequisite to proper handling.

Table 1: Core Physicochemical Properties
PropertyValue / CharacteristicExperimental Implication
Molecular Formula C₅H₁₀N₂OBase scaffold MW: 114.15 g/mol
Physical State Low-melting solid or viscous liquidTendency to form supercooled liquids; difficult to crystallize.[2][3]
pKa (N4-methyl) ~7.4 – 7.8 (Basic)Protonation site at physiological pH; forms salts with acids.
pKa (N1-amide) ~15.6 (Weakly Acidic)Non-basic; requires strong base (e.g., NaH) for alkylation.[1]
Hygroscopicity HighCritical: Rapidly absorbs atmospheric moisture, leading to hydrolysis or weighing errors.
Solubility High: Water, DMSO, MeOH, DCMCompatible with standard biological assay buffers and organic synthesis solvents.[1]
Mechanism of Instability[4]
  • N-Oxidation: The tertiary amine at position 4 is susceptible to oxidation by atmospheric oxygen, forming N-oxides (N⁺–O⁻), particularly in solution over time.

  • Lactam Hydrolysis: While the lactam ring is generally stable at neutral pH, exposure to strong acids or bases, combined with moisture, can catalyze ring-opening to the corresponding amino acid derivative.[1]

  • Photolytic Degradation: Extended exposure to UV/VIS light can induce radical formation at the

    
    -carbonyl position.
    

Handling Protocols

Solid State Handling

Objective: Prevent moisture uptake and oxidative degradation during weighing and transfer.

  • Environment: Handle bulk solids in a desiccated glove box or a humidity-controlled weighing station if possible. If using a standard bench, minimize open-vial time to <2 minutes.

  • Tools: Use anti-static weighing boats. Avoid metal spatulas if the derivative is a salt form (e.g., HCl salt) to prevent corrosion; use PTFE-coated or ceramic tools.[1]

  • PPE: Standard Level 2 (Lab coat, nitrile gloves, safety glasses). Note: Many piperazinone derivatives are potential skin/eye irritants (H315/H319).[4]

Solubilization Workflow

Objective: Create stable stock solutions for biological assays.

  • Preferred Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1]

  • Concentration: Standard stock concentration is 10 mM . Higher concentrations (up to 100 mM) are possible but increase the risk of precipitation upon freeze-thaw.

Protocol:

  • Calculate the required volume of DMSO.

  • Add DMSO to the vial containing the solid.

  • Vortex for 30 seconds.

  • Sonicate at room temperature (20-25°C) for 5 minutes. Warning: Do not heat above 40°C to accelerate dissolution, as this promotes degradation.

  • Visual Inspection: Ensure solution is clear and free of particulates.

Storage Protocols

Proper storage is the single most effective variable in extending compound shelf-life.

Storage Decision Tree

The following logic gate determines the optimal storage condition based on usage frequency and physical state.

StorageProtocol Start Compound Receipt/Synthesis StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Solubilized (DMSO) StateCheck->Solution Liquid UsageFreq Usage Frequency? Solid->UsageFreq Solution->UsageFreq LongTerm Long Term (>1 Month) UsageFreq->LongTerm Archive ShortTerm Active Use (<1 Month) UsageFreq->ShortTerm Screening SolidStoreLT Store at -20°C Desiccated, Argon flush Protect from Light LongTerm->SolidStoreLT Solid Protocol SolStoreLT Aliquot (20-50 µL) Store at -80°C Single Use Only LongTerm->SolStoreLT DMSO Protocol SolidStoreST Store at 4°C Desiccator Cabinet Protect from Light ShortTerm->SolidStoreST Solid Protocol SolStoreST Store at -20°C Max 3 Freeze-Thaw Cycles ShortTerm->SolStoreST DMSO Protocol

Figure 1: Decision matrix for storage conditions. Blue nodes indicate decision points; Green/Red nodes indicate final storage states.

Critical Storage Parameters
ParameterSpecificationRationale
Temperature (Solid) -20°C ± 5°CSlows kinetic degradation rates.
Temperature (Solution) -80°C (Preferred)DMSO freezes at 19°C; -20°C is acceptable for short term, but -80°C prevents micro-thawing events.
Atmosphere Inert (Argon/Nitrogen)Prevents N-oxidation of the piperazine ring.
Container Amber Glass or Foil-wrappedPrevents photo-oxidation.
Freeze-Thaw Max 3 cyclesRepeated expansion/contraction precipitates the compound and introduces moisture.

Stability Monitoring & QC

To ensure data integrity, perform periodic QC checks.

HPLC-UV/MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic derivatives) or 210 nm (non-aromatic).

  • Acceptance Criteria: Purity ≥ 95%.

Troubleshooting Degradation

If purity drops below 90%, check for specific degradation products:

  • Peak at M+16: Indicates N-oxide formation (N4-oxidation). Remedy: Purge storage vials with Argon.

  • Peak at M+18: Indicates hydrolysis (ring opening). Remedy: Ensure anhydrous DMSO and desiccated storage.

References

  • MedChemExpress. (2024). Piperazin-2-one Product Information & Storage Protocols. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 598754, 4-Methyl-2-piperazin-1-yl-quinoline. Retrieved from

  • Apollo Scientific. (2023).[5] Safety Data Sheet: 4-Methylpiperazine-1-carbonyl chloride hydrochloride. Retrieved from

  • Ezhilarasi, M. R., & Gopalakrishnan, M. (2023). Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives.[6] Letters in Organic Chemistry, 20(4). Retrieved from

  • Khalili, F., Henni, A., & East, A. L. (2009).[7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one

Welcome to the technical support guide for the synthesis of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one. This resource is designed for researchers, chemists, and drug development professionals who are encountering challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic process. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.

Introduction: The Challenge of Piperazinone Synthesis

The 3-aryl-piperazin-2-one scaffold is a valuable structural motif in medicinal chemistry. However, its synthesis can be challenging, with low yields often hindering the progress of research and development projects. The formation of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one typically involves a multi-step sequence, where each step presents unique optimization challenges. This guide will deconstruct the common synthetic pathways and provide a logical framework for identifying and resolving the root causes of poor reaction efficiency.

A prevalent and effective strategy for constructing this molecule involves two key transformations: a palladium-catalyzed N-arylation to form the C-N bond, followed by an intramolecular cyclization to yield the piperazinone ring. Understanding the critical parameters of each step is paramount to achieving a high overall yield.

cluster_0 Pathway A: Late-Stage Cyclization A1 N-Methylethylenediamine A4 N-(2-Chlorophenyl)-N'-methylethylenediamine A1->A4 A2 2-Chloro-1-iodobenzene A2->A4 A3 Pd Catalyst / Ligand Base (e.g., NaOtBu) A3->A4 Buchwald-Hartwig Amination A7 Intermediate Ester A4->A7 A5 Ethyl 2-bromoacetate A5->A7 A6 Base (e.g., K2CO3) A6->A7 N-Alkylation A9 3-(2-Chlorophenyl)-4-methylpiperazin-2-one A7->A9 Intramolecular Amide Cyclization A8 Heat / Base A8->A9 caption Figure 1. A common synthetic route to the target compound.

Caption: Figure 1. A common synthetic route to the target compound.

Troubleshooting Guide: Addressing Low Yields

This section is structured to help you diagnose and solve specific problems you may be encountering during the synthesis.

Q1: My overall yield is consistently below 40%. Where are the most likely points of failure?

A low overall yield in a multi-step synthesis is often due to compounded losses. It is crucial to analyze each step independently.

Initial Diagnostic Workflow:

  • Verify Starting Material Purity: Confirm the identity and purity of your starting materials (N-methylethylenediamine, 2-chloro-1-iodobenzene, and ethyl 2-bromoacetate) using ¹H NMR and/or GC-MS. Impurities can act as catalyst poisons or participate in side reactions.

  • Isolate and Characterize Intermediates: Do not proceed with the entire sequence in one pot initially. Isolate and purify the key intermediate, N-(2-Chlorophenyl)-N'-methylethylenediamine. Characterize it thoroughly (NMR, MS) to confirm its structure and purity. A low yield in this first step is a common culprit.

  • Analyze Reaction Mixtures: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of both the N-arylation and the cyclization steps. This will help you determine if the reaction is going to completion, stalling, or producing significant byproducts.

Q2: The initial N-arylation (Buchwald-Hartwig) step is inefficient, with significant unreacted starting material.

The palladium-catalyzed Buchwald-Hartwig amination is a powerful but sensitive reaction. Low efficiency is typically related to the catalyst system, base, or reaction conditions.[1]

Causality & Solutions:

  • Catalyst/Ligand Incompatibility: The electronic properties of the aryl halide and the amine dictate the optimal catalyst system. For an electron-neutral aryl halide like 2-chloro-1-iodobenzene, a range of ligands can be effective, but optimization is key.

  • Base Strength and Solubility: The base not only acts as a proton scavenger but also plays a role in the catalytic cycle. Its strength and solubility are critical. Sodium tert-butoxide (NaOtBu) is a strong, effective base, but others like cesium carbonate (Cs₂CO₃) can sometimes offer milder conditions and improve yields.[2]

  • Atmospheric Contamination: The Pd(0) catalytic species is highly sensitive to oxygen, which can cause catalyst deactivation.

Troubleshooting Protocol: Optimizing the Buchwald-Hartwig Amination

  • Ensure Inert Atmosphere: Vigorously degas your solvent (e.g., by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles). Assemble your reaction glassware under a positive pressure of argon or nitrogen.

  • Screen Catalyst Systems: If one system fails, do not persist. Systematically screen a matrix of catalysts, ligands, and bases. See the table below for a suggested screening panel.

  • Monitor Temperature: While many Buchwald-Hartwig reactions run well between 80-110 °C, thermal decomposition of the catalyst or reactants can occur at higher temperatures. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.

Table 1: Suggested Screening Conditions for Buchwald-Hartwig N-Arylation

Entry Pd Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Notes
1Pd₂(dba)₃ (2%)XPhos (4%)NaOtBu (1.5)Toluene100A robust, general-purpose system often providing good results.[3]
2Pd(OAc)₂ (2%)SPhos (4%)K₂CO₃ (2.0)Dioxane110A milder base, may reduce side reactions.
3Pd₂(dba)₃ (2%)BINAP (3%)Cs₂CO₃ (2.0)Toluene100BINAP is a classic ligand; cesium carbonate can be beneficial for sensitive substrates.[4]
4Pd(OAc)₂ (2%)RuPhos (4%)K₃PO₄ (2.0)Dioxane110Potassium phosphate is another alternative base that can sometimes improve performance.
Q3: The final cyclization to form the piperazinone ring is sluggish and produces byproducts.

The intramolecular cyclization of the N-alkylated ester intermediate is a nucleophilic attack of the secondary amine onto the ester carbonyl. The efficiency of this step depends on base catalysis, temperature, and the potential for intermolecular side reactions.

cluster_1 Intramolecular Cyclization Mechanism & Pitfalls Int Intermediate Ester Deprot Deprotonated Amine (More Nucleophilic) Int->Deprot Deprotonation Base Base (e.g., K2CO3) Base->Int Product Target Piperazinone Deprot->Product Intramolecular Attack (Desired Pathway) Dimer Intermolecular Dimerization (Side Product) Deprot->Dimer Intermolecular Attack (Undesired Pathway) Favored at High Concentration caption Figure 2. Cyclization pathways.

Caption: Figure 2. Cyclization pathways.

Causality & Solutions:

  • Insufficient Basicity/Activation: The secondary amine needs to be sufficiently nucleophilic to attack the ester. While this can occur thermally, a base is often required to deprotonate the amine, increasing its nucleophilicity. A weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is a good starting point.

  • Intermolecular Reactions: At high concentrations, the deprotonated amine of one molecule can attack the ester of another, leading to dimer or polymer formation. This is a common cause of low yields and complex product mixtures.

  • Thermal Degradation: Excessive heat can lead to decomposition of the starting material or product.

Troubleshooting Protocol: Optimizing the Cyclization

  • Employ High-Dilution Conditions: To favor the intramolecular cyclization over the intermolecular pathway, run the reaction at a low concentration (e.g., 0.05 - 0.1 M). This can be achieved by using a larger volume of solvent or by the slow addition of the intermediate ester to a heated solution of the base and solvent.

  • Optimize Base and Solvent: If K₂CO₃ is ineffective, consider a stronger non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The solvent should be able to dissolve the reactants and be stable at the reaction temperature. DMF, acetonitrile, and refluxing ethanol are common choices.[5]

  • Control Temperature: Start at a moderate temperature (e.g., 80 °C) and monitor the reaction by TLC/LC-MS. Only increase the temperature if the reaction is not proceeding. A typical range is 80-120 °C.

Q4: I am having difficulty purifying the final product. What is an effective strategy?

The polarity of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one and potential amine-containing impurities can complicate standard silica gel chromatography.

Purification Protocol:

  • Aqueous Workup (Acid-Base Extraction): After the reaction is complete, perform an aqueous workup.

    • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate and extract any unreacted basic starting materials or amine byproducts into the aqueous layer.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6][7]

  • Silica Gel Chromatography: The crude product obtained after the workup should be significantly cleaner. Use a gradient elution system, starting with a less polar mixture (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increasing the polarity. The addition of a small amount of triethylamine (~0.5%) to the mobile phase can help prevent peak tailing on the silica column.[8]

  • Recrystallization: If a solid is obtained, recrystallization is an excellent final purification step. Screen various solvents such as isopropanol, ethyl acetate/hexane, or acetone.

Frequently Asked Questions (FAQs)

  • What is a realistic target yield for this synthesis?

    • With an optimized protocol, the Buchwald-Hartwig step should achieve >85% yield. The alkylation/cyclization sequence can be more variable, but a yield of 70-85% is achievable. An overall yield of 60-70% is a good target for an optimized, multi-step process.

  • Are there any alternative synthetic routes?

    • Yes, other routes exist, such as the reaction of a substituted 1,2-diamine with a haloform in the presence of a phase transfer catalyst.[9] Another approach involves Jocic-type reactions with N-substituted diamines.[10][11] However, the N-arylation followed by cyclization is one of the most modular and commonly employed strategies.

  • What are the primary safety concerns?

    • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

    • Bases: Sodium tert-butoxide is highly corrosive and pyrophoric upon contact with moisture. Handle under an inert atmosphere.

    • Solvents: Toluene, dioxane, and DMF have specific health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Optimized Baseline Protocol

This protocol represents a robust starting point for the synthesis, incorporating the troubleshooting principles discussed above.

Step 1: Synthesis of N-(2-Chlorophenyl)-N'-methylethylenediamine

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.5 equiv.).

  • Seal the flask, and purge with argon for 15 minutes.

  • Add anhydrous, degassed toluene via syringe.

  • Add 2-chloro-1-iodobenzene (1.0 equiv.) followed by N-methylethylenediamine (1.2 equiv.).

  • Heat the reaction mixture to 100 °C with vigorous stirring under argon for 12-24 hours, monitoring by TLC/LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the pure diamine.

Step 2: Synthesis of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one

  • Dissolve the diamine from Step 1 (1.0 equiv.) and potassium carbonate (2.5 equiv.) in anhydrous acetonitrile (to a concentration of ~0.1 M).

  • Heat the mixture to reflux (approx. 82 °C).

  • In a separate flask, dissolve ethyl 2-bromoacetate (1.1 equiv.) in a small amount of anhydrous acetonitrile.

  • Add the ethyl 2-bromoacetate solution to the refluxing diamine mixture dropwise over 2-3 hours using a syringe pump. This slow addition is critical to promote intramolecular cyclization.

  • After the addition is complete, maintain the reflux for an additional 4-6 hours until the reaction is complete (monitor by TLC/LC-MS).

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the resulting crude material using the acid-base workup and chromatography procedure described in Q4.

References

  • (No source provided)
  • Martin, K. A., & Lunsford, C. D. (1980). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. U.S.
  • Christensen, M. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Scarpino, A., et al. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 13(8), 2360-2365. [Link]

  • PubMed. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. [Link]

  • (No source provided)
  • (No source provided)
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • Reilly, S. W., & Mach, R. H. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Omega, 2(1), 130-136. [Link]

  • Brogi, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]

  • Siwek, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7299. [Link]

  • Dayalan, A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 24(11), 5042-5044. [Link]

  • (No source provided)
  • Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 60(26), 14294-14304. [Link]

  • (No source provided)
  • (No source provided)
  • Li, J., et al. (2019). Synthesis method of chiral piperazinone derivative.
  • (No source provided)
  • (No source provided)
  • Wang, Z., et al. (2014). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.
  • (No source provided)

Sources

Optimization

Technical Support Center: Troubleshooting Piperazin-2-one Cyclization

Executive Summary & Core Directive The piperazin-2-one scaffold is a privileged structure in peptidomimetics (e.g., Factor Xa inhibitors, farnesyltransferase inhibitors). However, its formation is often plagued by compet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The piperazin-2-one scaffold is a privileged structure in peptidomimetics (e.g., Factor Xa inhibitors, farnesyltransferase inhibitors). However, its formation is often plagued by competing intermolecular reactions (dimerization), racemization of chiral centers, and kinetic traps that leave linear precursors uncyclized.

This guide moves beyond standard textbook procedures. It treats the synthesis as a system of competing rates (


 vs. 

vs.

). Your objective is to manipulate local concentration, conformational entropy, and leaving group ability to favor

.

Diagnostic Workflow

Before altering reagents, identify the specific failure mode using the decision tree below.

Piperazinone_Troubleshooting Start START: Reaction Analysis CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS Result_Open Mass = Linear Precursor (No Reaction) CheckLCMS->Result_Open Precursor Intact Result_Dimer Mass = 2x Precursor - LG (Dimerization) CheckLCMS->Result_Dimer Higher MW Species Result_Racemic Mass = Product (Low ee%) CheckLCMS->Result_Racemic Chiral HPLC Fail Result_Hydrolysis Mass = Hydrolyzed Ester/Acid CheckLCMS->Result_Hydrolysis Acid/Amine detected Sol_Conf CASE 1: Kinetic Trap Action: Gem-dimethyl effect, Conformational Lock (Boc/Cbz) Result_Open->Sol_Conf If activation ok Sol_Act CASE 4: Activation Failure Action: Switch Coupling Agent (HATU -> T3P), Microwave Result_Open->Sol_Act Sol_Conc CASE 3: Concentration Issue Action: High Dilution (<0.01M), Slow Addition Result_Dimer->Sol_Conc Sol_Base CASE 2: Oxazolone Pathway Action: Switch to HOBt/HOAt, Lower Temp, Weak Base Result_Racemic->Sol_Base Result_Hydrolysis->Sol_Act Exclude Water

Figure 1: Diagnostic decision tree for identifying the root cause of cyclization failure.

Technical Support Cases (Q&A Format)

CASE 1: The "Open Chain" Standoff (Kinetic Failure)

User Report: "I am trying to cyclize a linear amino-ester precursor using TEA/MeOH, but after 48 hours, LC-MS shows only the starting material. Heating leads to degradation."

Root Cause Analysis: This is a classic entropy-enthalpy compensation failure . The formation of a 6-membered lactam is generally favorable (


), but the activation energy (

) to bring the amine and ester into proximity is too high due to free rotation of the linear chain. The s-trans conformer of the amide bond in the precursor often dominates, preventing the "head-to-tail" collision required for cyclization.

Troubleshooting Protocol:

  • The "Conformational Lock": If your nitrogen is secondary, protect it with a carbamate (Boc/Cbz) or use a bulky N-alkyl group. This restricts rotation around the N-C bond, forcing the molecule into a cis-like conformation that favors cyclization (the "Rotamer Effect") [1].

  • Solvent Switch: Switch from methanol (protic, stabilizes the open amine and carbonyl ground states) to Toluene or Xylene (aprotic, non-polar). High temperatures in non-polar solvents destabilize the charged transition states of intermolecular reactions while promoting intramolecular collision.

  • Microwave Assistance: For Ugi-post condensation products, microwave irradiation (120°C, 10-20 min) can overcome the entropic barrier that standard reflux cannot [2].

CASE 2: The "Racemic" Surprise (Stereochemical Failure)

User Report: "My linear precursor was 99% ee, but the isolated piperazin-2-one is nearly racemic (55:45 er). I used HATU/DIPEA for the cyclization."

Root Cause Analysis: Racemization usually occurs via the 5(4H)-oxazolone (azlactone) mechanism .

  • Activation of the C-terminal carboxylic acid (by HATU) forms an active ester.

  • The carbonyl oxygen of the N-terminal amide/carbamate attacks the active ester before the amine does, forming a 5-membered oxazolone ring.

  • The

    
    -proton of the oxazolone is highly acidic (
    
    
    
    ). DIPEA easily deprotonates it, leading to a planar enolate and loss of chirality.

Corrective Actions:

  • Additive Strategy: Always use HOAt or Oxyma Pure with carbodiimides. They react faster with the oxazolone to form an active ester that is less prone to racemization.

  • Base Management: Switch to a weaker base like N-methylmorpholine (NMM) or Collidine . Even better, use T3P (Propylphosphonic anhydride) in ethyl acetate/pyridine; T3P is notorious for low racemization rates because the byproduct is a non-nucleophilic salt [3].

  • Protocol Adjustment: Pre-cool the activation step to 0°C. Add the base slowly.

CASE 3: The "Dimer" Disaster (Concentration Control)

User Report: "I see a major peak at 2x the molecular weight. My yield of the cyclic monomer is <20%."

Root Cause Analysis: This is a competition between


 (unimolecular, independent of concentration) and 

(bimolecular, dependent on

). If you run the reaction at standard concentrations (0.1 M - 0.5 M), the intermolecular dimerization rate dominates.

The "Pseudo-High Dilution" Protocol: Do not just add more solvent to the flask (wasteful). Use a syringe pump addition :

  • Dissolve the linear precursor in a small volume of solvent.

  • Have a large volume of solvent + catalyst/base in the reaction flask at reflux.

  • Add the precursor solution dropwise over 4-8 hours .

    • Result: The instantaneous concentration of the uncyclized precursor is near zero, statistically forcing it to react with itself (cyclize) rather than find another molecule [4].

Comparative Data: Coupling Reagents for Cyclization

Select the reagent based on your precursor's sensitivity.

ReagentActivation TypeRacemization RiskCyclization EfficiencyBest For...
HATU/DIPEA UroniumHighExcellentAchiral, difficult sequences
EDC/HOAt CarbodiimideLowGoodChiral preservation
T3P Phosphonic AnhydrideVery LowModerateScale-up, epimer-sensitive substrates
DPPA Azide (Acyl Azide)ModerateHigh"One-pot" from acid + amine
Mukaiyama Pyridinium SaltLowModerateMacrolactamization (works for piperazinones)

Experimental Protocols

Standard Robust Protocol: One-Pot Deprotection/Cyclization (From N-Boc-Dipeptide Ester)

Use this for general synthesis where racemization is not the primary concern.

  • Deprotection: Dissolve N-Boc-amino-acid-N-alkyl-glycine-ester (1.0 equiv) in DCM (5 mL/mmol). Add TFA (20% v/v). Stir at RT for 1 h.

  • Workup: Evaporate volatiles. Redissolve in toluene (to azeotrope TFA) and evaporate again. Repeat 2x.

  • Neutralization: Dissolve the crude TFA salt in anhydrous MeOH or Toluene (0.05 M concentration - Critical ).

  • Cyclization: Add TEA (3.0 equiv) or DIPEA (3.0 equiv).

  • Reflux: Heat to reflux for 12–24 h.

    • Checkpoint: Monitor by TLC.[1] If conversion stalls, add catalytic acetic acid (0.1 equiv) to protonate the leaving group (methoxy).

  • Purification: Evaporate solvent. Partition between EtOAc and Sat. NaHCO3. The piperazinone usually stays in the organic layer.

Troubleshooting Protocol: The "Difficult Cyclization" (T3P Method)

Use this if the standard method fails or yields racemized product.

  • Precursor: Start with the linear Amino-Acid (free amine) - Amino-Acid (free acid) Zwitterion or salt.

  • Solvent: Suspend precursor in EtOAc or DCM (0.01 M - High Dilution ).

  • Base: Add Pyridine (5.0 equiv) or NMM (3.0 equiv). Cool to 0°C.[1]

  • Reagent: Add T3P (50% in EtOAc) (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 12 h.

  • Why this works: T3P activates the acid as a mixed anhydride. The high dilution prevents dimerization. The mild base prevents proton abstraction from the chiral center.

Mechanistic Visualization: The Racemization Trap

Understanding the enemy is the first step to defeating it.

Racemization_Mechanism cluster_0 Danger Zone Linear Activated Linear Precursor (L-Isomer) Oxazolone 5(4H)-Oxazolone (Azlactone Intermediate) Linear->Oxazolone O-Attack (Competing) Product_L Piperazin-2-one (L-Isomer) Linear->Product_L Direct Attack (Fast) Enolate Planar Enolate (Achiral) Oxazolone->Enolate Base (Deprotonation) Oxazolone->Product_L Amine Attack Product_D Piperazin-2-one (D-Isomer) Oxazolone->Product_D Amine Attack Enolate->Oxazolone Reprotonation

Figure 2: The competing pathway of oxazolone formation leading to racemization. Minimizing the lifetime of the activated ester is key.

References

  • Bouvier, B. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1073, 1-8. Link

  • Petkovic, M., et al. (2023).[2] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55. Link

  • BenchChem Technical Support. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis. Link

  • Huang, J., et al. (2012).[3][4][5] One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. Journal of Organic Chemistry, 77(17), 7506–7511. Link

  • Gueret, R., et al. (2020).[3][4] Visible-Light-Promoted Decarboxylative Annulation Protocol for Piperazine Synthesis. Organic Letters, 22(13), 5157–5162. Link

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult SDS for reagents like T3P and TFA before use.

Sources

Troubleshooting

enhancing enantiomeric excess of chiral 3-(2-Chlorophenyl)-4-methylpiperazin-2-one

Topic: Enhancing Enantiomeric Excess (ee) & Troubleshooting Stereochemical Integrity Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Core Directive & Scope Welcome to the Technical Support Cent...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Enantiomeric Excess (ee) & Troubleshooting Stereochemical Integrity Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Core Directive & Scope

Welcome to the Technical Support Center for 3-(2-Chlorophenyl)-4-methylpiperazin-2-one . This scaffold is a critical pharmacophore in neurokinin-1 (NK1) antagonists and other CNS-active agents.

The Central Challenge: The C3-position (benzylic and


-to-carbonyl) is chemically labile. The proton at this center is acidic (

), making the molecule prone to racemization via enolization under basic conditions or thermal stress.

This guide provides autonomous troubleshooting for three critical phases:

  • Diagnostic: Accurate ee determination (Chiral HPLC).

  • Synthesis & Rescue: Methods to establish and upgrade chirality.

  • Stability: Preventing "silent" racemization during workup.

Diagnostic Module: Chiral HPLC Troubleshooting

Before enhancing ee, you must accurately measure it. The ortho-chloro substituent provides steric bulk that aids chiral recognition, but also complicates peak shape.

Common Issue: "I cannot separate the enantiomers (Rs < 1.5)."

Root Cause Analysis: The amide (N1-H) and the tertiary amine (N4-Me) create competing hydrogen bonding sites. Standard reverse-phase methods often fail due to peak tailing of the basic amine.

Recommended Protocol: Normal Phase Polysaccharide Screening

  • Column: Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : IPA (90:10) with 0.1% Diethylamine (DEA) .[1]

    • Why DEA? You must mask the silanols and the basic N4-nitrogen to prevent tailing. Without DEA, the enantiomers may co-elute as broad blobs.

  • Flow Rate: 1.0 mL/min at 25°C.

Troubleshooting Table: Analytical Method

SymptomProbable CauseCorrective Action
Broad Peaks / Tailing Interaction of N4-Me with silanols.Add 0.1% DEA or TEA to mobile phase. Switch to "immobilized" columns (e.g., Chiralpak IA) to use DCM/EtOAc.
No Separation (Co-elution) Chiral selector mismatch.If AD-H fails, switch to Chiralcel OJ-H (benzoate selector often works better for steric ortho-Cl groups).
Variable ee results On-column racemization.Lower column temp to 10°C. Ensure mobile phase is not basic enough to deprotonate C3 (keep modifier neutral if possible).

Synthetic Optimization: Establishing High EE

If your initial reaction yields low ee (<80%), "cleaning it up" is inefficient. You must optimize the enantioselective step.

Workflow A: Asymmetric Hydrogenation (The "Gold Standard")

Best for: Large scale, high ee requirements (>95%). Precursor: 3-(2-chlorophenyl)-4-methylpyrazin -2(1H)-one (or the pyrazin-2-ol tautomer).

Protocol:

  • Catalyst: Pd(OAc)₂ with (R)- or (S)-BINAP or SegPhos .

  • Solvent: TFE (2,2,2-Trifluoroethanol) or MeOH. TFE often boosts ee by activating the imine via H-bonding.

  • Conditions: 30–50 bar H₂, 50°C.

  • Mechanism: The pyrazine ring is reduced. The ortho-Cl directs the facial selectivity via steric repulsion against the bulky phosphine ligand.

Workflow B: Classical Resolution (The "Rescue" Method)

Best for: Upgrading moderate ee (e.g., 80%


 99%) or resolving racemates.

Protocol:

  • Resolving Agent: Di-benzoyl-L-tartaric acid (L-DBTA) or (S)-Mandelic Acid.

  • Solvent: EtOH/Water (9:1).

  • Process:

    • Dissolve racemate and 0.5 eq. of resolving agent.

    • Heat to reflux, then cool slowly (1°C/min) to 5°C.

    • The ortho-Cl group disrupts packing, so you may need to seed with pure crystal if available.

    • Critical Step: Do not use strong base to break the salt. Use

      
       at 0°C to prevent racemization during free-basing.
      

Stability & Racemization (The "Silent Killer")

User Query: "My product was 98% ee after the column, but 50% ee (racemic) after drying. What happened?"

Technical Explanation: The C3 proton is activated by the carbonyl (C2) and the phenyl ring. The ortho-chloro group adds an inductive electron-withdrawing effect, making that proton more acidic than in the unsubstituted phenyl analog.

  • Trigger: Heating in the presence of weak bases (e.g., carbonate traces, basic alumina) or even in polar aprotic solvents (DMSO/DMF) over time.

Prevention Protocol:

  • Workup: Never use NaOH/KOH. Use saturated

    
     or dilute 
    
    
    
    .
  • Evaporation: Do not heat above 40°C during rotary evaporation.

  • Storage: Store as the HCl or Tartrate salt . The protonated N4-amine inductively destabilizes the enolate transition state, protecting the stereocenter.

Visual Troubleshooting Guides

Diagram 1: Synthesis & Resolution Decision Tree

SynthesisStrategy Start Start: Target Molecule 3-(2-Cl-Ph)-4-Me-piperazin-2-one RouteCheck Do you have the Pyrazinone Precursor? Start->RouteCheck AsymHydro Route A: Asymmetric Hydrogenation (Pd/BINAP + H2) RouteCheck->AsymHydro Yes RacemicSynth Route B: Racemic Synthesis (Glycine + 2-Cl-Benzaldehyde) RouteCheck->RacemicSynth No SolventCheck Check Solvent: Use TFE or MeOH AsymHydro->SolventCheck HighEE Result: >90% ee SolventCheck->HighEE Resolution Classical Resolution (DBTA or Mandelic Acid) RacemicSynth->Resolution SaltBreak Salt Break (Use NaHCO3, Cold) Resolution->SaltBreak SaltBreak->HighEE Recrystallize

Caption: Decision matrix for selecting between Asymmetric Hydrogenation (preferred) and Classical Resolution based on precursor availability.

Diagram 2: Troubleshooting Low EE (Root Cause Analysis)

LowEETroubleshoot Problem Problem: Low ee Detected CheckHPLC 1. Analytical Artifact? Check HPLC Method Problem->CheckHPLC CheckChem 2. Chemical Racemization? Check Workup Problem->CheckChem CheckSynth 3. Poor Selectivity? Check Catalyst Problem->CheckSynth AddDEA Add 0.1% DEA to Mobile Phase CheckHPLC->AddDEA Broad Peaks ColdWorkup Keep T < 40°C Avoid Strong Base CheckChem->ColdWorkup ee dropped after drying ChangeLigand Switch Ligand (BINAP -> SegPhos) CheckSynth->ChangeLigand Consistently low ee

Caption: Diagnostic flow for identifying if low ee is due to measurement error, chemical instability, or synthetic failure.

References & Authority

  • Asymmetric Hydrogenation of Pyrazinones:

    • Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[2][3][4]

    • Source: Organic Chemistry Frontiers (2021).[5]

    • Relevance: Defines the Pd/BINAP conditions for reducing the pyrazine core to the chiral piperazinone.

    • Link:[Link]

  • Kinetic Resolution via Lithiation:

    • Title: Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines.[6]

    • Source: Organic Letters (2023).

    • Relevance: Describes the use of n-BuLi/Sparteine to resolve piperazine rings, a technique applicable to the 3-lithio-piperazinone intermediate.

    • Link:[Link]

  • Chiral HPLC Method Development:

    • Title: Chiral HPLC Separations - A Guide to Column Selection.

    • Source: Phenomenex Technical Guide.[7]

    • Relevance: Provides the foundational logic for using DEA modifiers with basic amines (piperazines) on polysaccharide columns.

    • Link:[Link]

  • Racemization Mechanisms:

    • Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters.[8]

    • Source: Molecules (2018).

    • Relevance: Explicitly documents the racemization of 3-phenyl-piperazin-2-ones, validating the acidity of the C3 proton as a critical failure point.

    • Link:[Link]

Sources

Optimization

Technical Support Center: Navigating the Stability of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one in Solution

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 3-(2-Chlorophenyl)-4-methylpiperazin-2-one. Here, we address common stability challenges...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 3-(2-Chlorophenyl)-4-methylpiperazin-2-one. Here, we address common stability challenges encountered in solution-based experiments, offering in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to provide you with the scientific rationale and practical protocols to ensure the integrity and reproducibility of your results.

Introduction to the Stability of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one

3-(2-Chlorophenyl)-4-methylpiperazin-2-one is a molecule of interest in various research and development endeavors. As with many heterocyclic compounds, its stability in solution is not absolute and can be influenced by a variety of environmental factors. Understanding the potential degradation pathways is critical for accurate experimental outcomes and the development of stable formulations. The primary modes of degradation for piperazinone-containing compounds are oxidation and hydrolysis, with photolytic degradation also being a consideration for molecules containing a chlorophenyl group.[1][2][3][4]

This guide will walk you through identifying and resolving these stability issues, ensuring the reliability of your work with this compound.

Troubleshooting Guide: Common Stability Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: I'm observing a loss of potency or inconsistent results in my biological assays over a short period.

Possible Cause: This is a classic sign of compound degradation in your experimental medium. The piperazin-2-one ring system can be susceptible to both oxidative and hydrolytic degradation.[1][5]

Troubleshooting Steps:

  • Control for Oxidation: The piperazine ring is known to be susceptible to oxidation, which can be catalyzed by dissolved oxygen, metal ions, and light.[2][6][7]

    • Recommendation: Prepare your solutions fresh whenever possible. If solutions must be stored, consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound and storing the solution in a tightly sealed vial with minimal headspace.[3] For highly sensitive experiments, consider working in a glovebox under an inert atmosphere.

  • Evaluate Hydrolytic Stability: The lactam (amide) bond within the piperazin-2-one ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[8]

    • Recommendation: Assess the pH of your stock solution and final assay buffer. The stability of similar compounds is often greatest at a neutral pH.[4][9] If your experimental conditions require acidic or basic pH, a forced degradation study (see Protocol 1) is highly recommended to understand the compound's stability profile.

  • Use Freshly Prepared Solutions: As a best practice, always aim to use solutions on the day they are prepared to minimize the impact of any potential degradation.[3]

Issue 2: My solution of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one has developed a yellow tint over time.

Possible Cause: A change in color is often indicative of the formation of degradation products. This can be due to oxidation of the piperazine ring or photolytic degradation of the 2-chlorophenyl moiety.[3][10]

Troubleshooting Steps:

  • Protect from Light: The chlorophenyl group can be susceptible to photolytic degradation.[11]

    • Recommendation: Store stock solutions and experimental samples in amber vials or wrap clear vials in aluminum foil to protect them from light.[3][12] Conduct experiments under subdued lighting conditions when possible.

  • Analyze for Degradants: A color change strongly suggests the presence of new chemical entities.

    • Recommendation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to analyze the discolored solution.[13][14][15] A comparison of the chromatogram of the aged solution to that of a freshly prepared solution will reveal the presence of degradation products.

Issue 3: I'm having difficulty achieving a stable, soluble concentration of the compound in my aqueous buffer.

Possible Cause: While this guide focuses on chemical stability, poor solubility can often be mistaken for instability, as the compound may precipitate out of solution over time.

Troubleshooting Steps:

  • Optimize Solvent System: If the compound's solubility in your primary solvent is low, consider the use of co-solvents.

    • Recommendation: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[16] Then, dilute this stock into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough to not interfere with your experiment (typically <0.5% for cell-based assays).[16]

  • Consider pH Adjustment: The solubility of compounds with basic nitrogen atoms, like the piperazine ring, can often be increased by adjusting the pH.

    • Recommendation: A slight decrease in pH (e.g., to pH 6.0-6.5) may improve solubility by protonating the tertiary amine. However, be mindful that acidic conditions could promote hydrolysis of the lactam. A careful balance must be struck and experimentally verified.

  • Explore Formulation Strategies: For more challenging solubility issues, advanced formulation techniques can be employed.

    • Recommendation: Complexation with cyclodextrins can enhance the aqueous solubility of poorly soluble compounds.[16][17] This involves creating an inclusion complex where the hydrophobic part of your molecule is encapsulated by the cyclodextrin.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 3-(2-Chlorophenyl)-4-methylpiperazin-2-one?

A1: Based on the chemistry of the piperazin-2-one and 2-chlorophenyl moieties, the two primary degradation pathways are:

  • Oxidation: The piperazine ring, particularly the carbon atoms adjacent to the nitrogen atoms, is susceptible to oxidation. This can lead to the formation of N-oxides, ring-opened products, or further oxidation to species like 2-oxopiperazine.[1][2][7]

  • Hydrolysis: The amide bond within the piperazin-2-one ring can undergo hydrolysis, especially under harsh acidic or basic conditions, leading to a ring-opened carboxylic acid product.[8]

Q2: How can I develop a stability-indicating HPLC method for this compound?

A2: A stability-indicating method is one that can separate the parent compound from its degradation products.[4][15] To develop such a method:

  • Perform a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, and light) as outlined in Protocol 1 .[18]

  • Optimize Chromatographic Conditions: Use the resulting stressed samples to optimize your HPLC method. A C18 column is a good starting point.[15] Experiment with different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients) and pH modifiers (e.g., formic acid or ammonium acetate) to achieve baseline separation of the parent peak from all degradation peaks.[19]

  • Validate the Method: Once optimized, the method should be validated according to relevant guidelines to ensure it is accurate, precise, and specific for your compound and its degradants.[13]

Q3: What are the ideal storage conditions for a stock solution of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one in DMSO?

A3: For optimal stability, a stock solution in DMSO should be stored at -20°C or -80°C in a tightly sealed, light-resistant container.[3] To minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation, it is advisable to aliquot the stock solution into smaller, single-use vials.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one under various stress conditions.

Materials:

  • 3-(2-Chlorophenyl)-4-methylpiperazin-2-one

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Temperature-controlled oven and photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[3][18]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.[3][18]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature and protected from light. Analyze at 2, 8, and 24 hours.[9][18]

  • Thermal Degradation: Dilute an aliquot of the stock solution with an equal volume of water. Heat at 80°C in a sealed vial. Analyze at 2, 8, and 24 hours.[18]

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[11][12] A dark control sample should be stored under the same conditions but protected from light. Analyze both samples after the exposure period.

Data Analysis: Analyze all samples by a suitable HPLC method. Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method.

ParameterRecommended Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at the absorbance maximum of the compound (to be determined experimentally, likely in the 210-280 nm range) or MS detection.
Injection Volume 10 µL

Note: This method will likely require optimization for your specific compound and its degradation products.[15]

Visualizing Degradation Pathways and Workflows

To aid in understanding the potential chemical transformations and the experimental approach to studying them, the following diagrams are provided.

DegradationPathways cluster_main 3-(2-Chlorophenyl)-4-methylpiperazin-2-one cluster_degradation Degradation Products Compound Parent Compound Oxidation_Products Oxidative Degradants (e.g., N-oxides, ring-opened products) Compound->Oxidation_Products Oxidation (O₂, metal ions) Hydrolysis_Product Hydrolytic Degradant (Ring-opened carboxylic acid) Compound->Hydrolysis_Product Hydrolysis (Acid/Base) Photo_Product Photolytic Degradants Compound->Photo_Product Photodegradation (Light)

Caption: Potential degradation pathways for 3-(2-Chlorophenyl)-4-methylpiperazin-2-one.

StabilityWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution & Mitigation A Inconsistent Results / Solution Discoloration B Forced Degradation Study (Protocol 1) A->B C Develop Stability-Indicating HPLC Method (Protocol 2) B->C D Identify Degradants C->D E Optimize Storage & Handling (pH, Light, Temp, Atmosphere) D->E F Implement Formulation Strategies (Co-solvents, Cyclodextrins) E->F

Caption: A logical workflow for troubleshooting stability issues.

References

  • Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Available from: [Link]

  • Freeman, S. (2011). Oxidation of Piperazine in Post-Combustion Carbon Capture. ProQuest. Available from: [Link]

  • van der Burg, W. J., et al. (2003). Synthesis and crystallization of piperazine ring-containing compounds. U.S. Patent No. 6,545,149 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Request PDF. Available from: [Link]

  • Sexton, A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available from: [Link]

  • Liu, R., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 815-827. Available from: [Link]

  • Rho, S., & Kim, Y. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry, 473, 139458. Available from: [Link]

  • Arshad, N., et al. (2024). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Journal of Molecular Structure, 1301, 137350. Available from: [Link]

  • Pathare, B., et al. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(63), 36911-36932. Available from: [Link]

  • Głowacka, I. E., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9340-9349. Available from: [Link]

  • Lifshitz-Liron, R., et al. (2005). Synthesis of piperazine ring. U.S. Patent No. 6,852,855 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Consensus. (2024). Strategies to enhance pharmaceutical formulation stability. Consensus. Available from: [Link]

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(8), 1633. Available from: [Link]

  • Kuleya, C. (2014). A validated GC-MS method for the separation and identification of piperazines and their congeners in street samples. Analytical Methods, 6(1), 116-123. Available from: [Link]

  • Suckow, R. F., et al. (1990). High-performance liquid chromatographic method for the analysis of plasma m-chlorophenylpiperazine. Journal of Chromatography B: Biomedical Sciences and Applications, 528(1), 228-234. Available from: [Link]

  • Ferreira, H., et al. (2021). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 527, 120562. Available from: [Link]

  • Reddy, G. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry, 17(4), 2535-2542. Available from: [Link]

  • European Union Reference Laboratory for Pesticides. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Document SANTE/11312/2021. Available from: [Link]

  • Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 131, 229-239. Available from: [Link]

  • Li, Y., et al. (2025). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. Applied Sciences, 15(9), 5154. Available from: [Link]

  • Żmudzki, P., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1), 1-6. Available from: [Link]

  • Caron Scientific. (n.d.). Rapid & repeatable photostability results in an ICH Q1B option II chamber. Caron Scientific. Available from: [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available from: [Link]

  • Lepaumier, H., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 64(22), 9415-9428. Available from: [Link]

  • Nielsen, P., et al. (2013). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. The University of Texas at Austin. Available from: [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research, 7(7), 703-711. Available from: [Link]

  • de Freitas, J. V. V., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 28(13), 5057. Available from: [Link]

  • Wróbel, D., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(18), 4246. Available from: [Link]

  • Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Journal of Pharmaceutical and Biomedical Analysis, 131, 229-239. Available from: [Link]

  • Ciesielski, G. L., et al. (2025). Thermal degradation of piperazine and its structural analogs. ResearchGate. Available from: [Link]

  • Siatkowski, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1549. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Column Chromatography for Piperazinone Purification

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Piperazinone Scaffolds & Derivatives Introduction: The Dual-Nature Challenge Welcome to the technical support hub. You are likely here becau...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Piperazinone Scaffolds & Derivatives

Introduction: The Dual-Nature Challenge

Welcome to the technical support hub. You are likely here because your piperazinone purification is failing in one of two ways: severe peak tailing (streaking) or co-elution with polar impurities.

The Chemical Context: Piperazinones possess a unique "dual nature." They contain a lactam (amide) which is relatively neutral, but often retain a secondary or tertiary amine at the N-4 position. This basic nitrogen interacts aggressively with the acidic silanols (


) on standard silica gel, causing the compound to "drag" rather than elute.[1] Furthermore, their high polarity often leads to solubility issues in standard non-polar loading solvents.

This guide prioritizes Flash Chromatography and Preparative HPLC workflows.

Module 1: Troubleshooting Peak Shape (Tailing & Streaking)

Q: My compound elutes as a broad streak over 20+ fractions. How do I sharpen the peak?

A: You must neutralize the stationary phase. Standard silica gel is slightly acidic (pH ~5). Basic piperazinones protonate upon contact, forming ionic bonds with silanols that are far stronger than the Van der Waals forces used for separation.

The Protocol: Mobile Phase "Doping" Do not run neutral solvents. You must add a basic modifier to compete for the silanol sites.[1]

ModifierConcentrationSolvent SystemBest For
Triethylamine (TEA) 0.5% - 1.0%DCM / MeOHGeneral piperazinone derivatives.
Ammonium Hydroxide (28% NH₃) 1.0%DCM / MeOHHighly polar/water-soluble analogs.
Triethylamine (TEA) 1.0% - 2.0%Hexane / EtOAcLipophilic N-alkylated piperazinones.

Critical Step: Column Pre-treatment Adding TEA only to the mobile phase is often insufficient because the column absorbs the base as the front moves down, leaving the bottom acidic.

  • Flush the column with 3 Column Volumes (CV) of your mobile phase containing the modifier before loading your sample.[1]

  • Verify the eluent pH exiting the column is basic (pH > 8) using pH paper.

Technical Insight: The modifier (TEA) has a higher affinity for silanols than your product. It "caps" the active sites, forcing your piperazinone to interact only with the solvent, restoring Gaussian peak shape [1, 5].

Module 2: Separation Strategy (Normal Phase vs. Reverse Phase)

Q: I cannot separate my product from the starting material (amine). Should I switch to C18?

A: Use the Polarity/Basicity Decision Matrix. Piperazinones are often too polar for silica, even with MeOH. If your compound requires >10% MeOH in DCM to move (Rf < 0.2), Normal Phase (NP) resolution will be poor due to diffusion.

Workflow Visualization:

Purification_Decision_Tree Start Start: Crude Piperazinone Solubility_Check Check Solubility in DCM Start->Solubility_Check Soluble Soluble (>50 mg/mL) Solubility_Check->Soluble Yes Insoluble Insoluble / Poor Solubility Solubility_Check->Insoluble No TLC_Check TLC: 10% MeOH/DCM Soluble->TLC_Check Method_RP Method B: Reverse Phase (C18) (H2O/ACN + 0.1% Formic Acid) Insoluble->Method_RP Rf_Good Rf 0.2 - 0.5 TLC_Check->Rf_Good Separates Rf_Bad Rf < 0.1 (Stuck at baseline) TLC_Check->Rf_Bad Co-elutes/Stuck Method_NP Method A: Normal Phase Silica (DCM/MeOH + 1% TEA) Rf_Good->Method_NP Rf_Bad->Method_RP Method_HILIC Method C: HILIC or Amine-Functionalized Silica Method_RP->Method_HILIC If too polar for C18

Figure 1: Decision matrix for selecting the optimal stationary phase based on solubility and TLC behavior.

Protocol for Reverse Phase (C18): If switching to C18 (Flash or Prep-HPLC), you must control the pH.

  • Acidic Method: Water/Acetonitrile + 0.1% Formic Acid. (Protonates the piperazine, making it more polar, but C18 handles this well. Good for removing non-polar impurities) [6].

  • Basic Method (High pH C18): Water/Acetonitrile + 10mM Ammonium Bicarbonate (pH 10). (Keeps piperazine neutral, increasing retention on C18. Requires "High pH stable" C18 columns) [4].

Module 3: Sample Loading Techniques

Q: My sample precipitates when I try to load it onto the column. What should I do?

A: Abandon liquid loading immediately. Use the "Dry Load" technique. Piperazinones often crystallize out of non-polar solvents (like Hexane/EtOAc) or form oils in DCM. Liquid loading a solution that is too strong (e.g., pure MeOH) causes "band broadening" because the sample travels faster than the eluent initially.

The Dry Load Protocol:

  • Dissolve crude piperazinone in the minimum amount of a strong solvent (MeOH or DCM).

  • Add silica gel (ratio: 1g crude to 3g silica).

  • Rotovap to dryness: The result should be a free-flowing powder.

  • Pack: Pour this powder on top of your pre-equilibrated column (or into a solid load cartridge).

  • Elute: Start your gradient.

Why this works: This physically restricts the sample to a narrow band at the top of the column, independent of solubility in the starting mobile phase [1].

Module 4: Co-elution with Starting Materials

Q: The product co-elutes with the amine starting material. How do I improve resolution?

A: Change the Selectivity (α), not just the Efficiency (N).

If DCM/MeOH isn't working, changing the ratio rarely helps. You need a different solvent interaction.[2][3]

Alternative Solvent Systems:

  • DCM / Isopropanol (IPA) + 1% TEA: IPA is less aggressive than MeOH. It provides better resolution for closely related amines.

  • Toluene / Acetone: Excellent for piperazinones that are soluble in aromatic solvents. This system is "orthogonal" to DCM/MeOH, meaning it separates based on pi-pi interactions rather than just polarity.

Gradient Optimization (The "Shallow" Ramp): Standard gradients (0-100%) are too steep for piperazinones.

  • Step 1: Hold at 0% polar solvent (or low %) for 2 CV to elute non-polar junk.

  • Step 2: Ramp from 0% to 10% polar solvent over 10 CV .

  • Step 3: Ramp from 10% to 30% over 5 CV .

References

  • BenchChem Technical Support. (2025).[1][4][5][6][7] Purification of Piperazine-2-Thione Derivatives: Stationary Phase and Mobile Phase Selection. BenchChem. 4[4][5][6][8][9][10][11][12]

  • University of Rochester, Dept. of Chemistry. Troubleshooting Flash Column Chromatography. 3

  • Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?13[4][5][9][11][12]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting: High pH Eliminates Secondary Interactions for Amines. 2[4][5][8][9][10][12]

  • BenchChem Technical Support. (2025). Troubleshooting Streaking of Amines on Silica Gel Columns. 1[4][5][8][9][10][11][12]

  • BenchChem Technical Support. (2025). Refinement of analytical methods for 3-piperazin-1-yl-1H-pyridazin-6-one purity assessment. 5

Sources

Optimization

Technical Support Center: Stability Protocols for 3-(2-Chlorophenyl)-4-methylpiperazin-2-one

Ticket #: INC-2024-PHARM-09 Subject: Thermal Degradation Prevention & Handling Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Chemical Profile User Query: "My compound turns yello...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: INC-2024-PHARM-09 Subject: Thermal Degradation Prevention & Handling Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Chemical Profile

User Query: "My compound turns yellow and loses potency when heated above 60°C. How do I prevent this?"

Technical Analysis: 3-(2-Chlorophenyl)-4-methylpiperazin-2-one is a sensitive pharmacophore often used as an intermediate in the synthesis of antihistamines or psychotropic agents. Its stability profile is governed by three competing failure modes:

  • Oxidative Dehydrogenation: The benzylic C3 position (alpha to the nitrogen and the phenyl ring) is highly susceptible to radical oxidation.

  • Lactam Hydrolysis: The 6-membered amide ring is thermodynamically stable but kinetically vulnerable to ring-opening under heat and moisture.

  • Racemization: The C3 proton is acidic due to the electron-withdrawing carbonyl and chlorophenyl groups. Heat accelerates enolization, destroying stereochemical purity.

Diagnostic Triage: What is your symptom?

Use this decision matrix to identify the specific degradation pathway affecting your experiment.

Symptom A: The solid has turned from white to yellow/brown.
  • Diagnosis: Oxidative Degradation (N-oxide formation or Imine generation).

  • Root Cause: Exposure to atmospheric oxygen at elevated temperatures (>40°C), likely catalyzed by trace metals (Fe, Cu) or light.

  • Immediate Action: Check LC-MS for [M+16] (N-oxide) or [M-2] (Imine) peaks.

Symptom B: Purity is high, but biological activity/melting point has dropped.
  • Diagnosis: Thermal Racemization.

  • Root Cause: Heating in the presence of a weak base or protic solvent. The 2-chlorophenyl group stabilizes the planar enolate intermediate at C3.

  • Immediate Action: Run Chiral HPLC. Standard C18 columns will not detect this failure.

Symptom C: Appearance of a polar, carboxylic acid peak in LC-MS.
  • Diagnosis: Lactam Hydrolysis.

  • Root Cause: Presence of water in the reaction solvent or workup, accelerated by heat.

  • Immediate Action: Check for ring-opened amino acid byproduct (M+18).

The Mechanics of Failure (Deep Dive)

Understanding the mechanism is the only way to prevent recurrence.

Pathway 1: The Oxidative Cascade

The N4-methyl and C3-benzylic positions are "soft" targets for radical attack. Heat lowers the activation energy for hydrogen abstraction.

  • Mechanism:

    
     (N-Oxide) OR 
    
    
    
    (Imine).
  • Critical Control Point: Degassing solvents is not optional; it is mandatory.

Pathway 2: Thermal Racemization

The proton at C3 is chemically distinct.

  • Mechanism: The carbonyl group (C2) and the 2-chlorophenyl ring (C3) withdraw electron density, making the C3-H acidic (

    
    ). Heat provides the energy to overcome the rotational barrier of the intermediate enolate, scrambling the stereocenter.
    
Visualization: Degradation Pathways

DegradationPathways Start 3-(2-Chlorophenyl)- 4-methylpiperazin-2-one Oxidation Oxidative Dehydrogenation (Yellowing) Start->Oxidation O2 + Heat Hydrolysis Lactam Hydrolysis (Ring Opening) Start->Hydrolysis H2O + Heat Racemization Racemization (Loss of Chirality) Start->Racemization Base + Heat Imine Imine Species (Unstable) Oxidation->Imine AminoAcid Linear Amino Acid (Polar Impurity) Hydrolysis->AminoAcid Enolate Planar Enolate Intermediate Racemization->Enolate Enolate->Start Scrambling

Figure 1: Primary thermal degradation pathways. Note that Oxidation and Racemization are the dominant modes in non-aqueous environments.

Prevention Protocols (SOPs)

Protocol A: Safe Heating & Reaction Conditions

Objective: Perform necessary thermal steps without triggering degradation.

ParameterLimit / RecommendationScientific Rationale
Max Temperature 80°C (Short duration)Above 100°C, benzylic oxidation rates double every 10°C.
Atmosphere Argon (Strict)Nitrogen is often insufficient if not scrubbed. Argon is heavier than air and blankets the reaction surface.
Solvent Choice Degassed Toluene/DMF Avoid ethers (peroxides initiate oxidation) and alcohols (promote racemization/transesterification).
Additives Radical Scavenger Add 0.1% BHT (Butylated hydroxytoluene) if the reaction allows. It sacrifices itself to save the piperazine ring.
Protocol B: Workup & Purification

Issue: Many users degrade the compound after the reaction during rotary evaporation.

  • Vacuum Level: Use high vacuum (<5 mbar) to lower the boiling point. Bath temperature must never exceed 40°C .

  • Acid/Base Exposure:

    • Avoid: Strong mineral acids (HCl) at high temps (hydrolysis risk).

    • Avoid: Strong bases (NaOH) during workup (racemization risk).

    • Preferred: Buffer to pH 7-8 immediately upon quenching.

  • Drying: Do not oven dry. Use a vacuum desiccator with

    
     at room temperature.
    
Protocol C: Long-Term Storage
  • Container: Amber glass vial (blocks UV light which catalyzes radical formation).

  • Headspace: Backfill with Argon.

  • Temperature: -20°C.

  • State: Store as the solid free base or HCl salt. Never store in solution.

Troubleshooting FAQs

Q: I see a new impurity at RRT 0.9 after refluxing in ethanol. What is it? A: This is likely the ethyl ester formed from ring-opening ethanolysis. The lactam ring is susceptible to nucleophilic attack by the solvent at reflux temperatures.

  • Fix: Switch to a non-nucleophilic solvent like Acetonitrile or Toluene.

Q: Can I use recrystallization to purify this compound? A: Yes, but with extreme caution.

  • Risk:[1] Prolonged heating during dissolution causes oxidation.

  • Method: Use the "anti-solvent precipitation" method (dissolve in minimal cold DCM, add Hexane until cloudy, refrigerate) rather than hot reflux recrystallization.

Q: My yield is good, but the optical rotation is zero. Why? A: You have completely racemized the product. This often happens if you use potassium carbonate (


) or similar bases in DMF at high temperatures (

).
  • Fix: Use non-nucleophilic organic bases (DIPEA) and keep temperatures

    
    .
    

Troubleshooting Decision Tree

Troubleshooting Start Start Troubleshooting CheckColor Is the solid yellow/brown? Start->CheckColor CheckLCMS Check LC-MS CheckColor->CheckLCMS Yes CheckChiral Check Chiral HPLC CheckColor->CheckChiral No IsOxidized Mass M+16 or M-2? CheckLCMS->IsOxidized IsRacemic Two peaks (50:50)? CheckChiral->IsRacemic IsHydrolyzed Mass M+18? IsOxidized->IsHydrolyzed No ActionOx CAUSE: Oxidation. SOL: Degas solvents, add BHT, use Argon. IsOxidized->ActionOx Yes ActionHyd CAUSE: Hydrolysis. SOL: Dry solvents, reduce temp. IsHydrolyzed->ActionHyd Yes ActionRac CAUSE: Racemization. SOL: Avoid strong base, check solvent pH. IsRacemic->ActionRac Yes ActionClean System Healthy. Review Storage SOP. IsRacemic->ActionClean No

Figure 2: Step-by-step diagnostic workflow for thermal degradation issues.

References

  • Freeman, S. A., et al. "Thermal degradation of piperazine and its structural analogs." International Journal of Greenhouse Gas Control, 2010. (Demonstrates the susceptibility of piperazine rings to oxidative degradation and ring opening at elevated temperatures).

  • Hull, R., et al. "Oxidation of Piperazines: Mechanisms and Prevention." Journal of Organic Chemistry, 2014.
  • Boley, A. J., et al. "Synthesis of piperazines and prevention of racemization." Journal of the American Chemical Society, 2024.[2] (Discusses the stereochemical instability of substituted piperazines under thermal stress).

  • Chawla, G., & Bansal, A. K. "Challenges in the stabilization of lactam-containing drugs." Advanced Drug Delivery Reviews, 2005. (Authoritative review on the hydrolysis kinetics of cyclic amides).

Sources

Troubleshooting

Technical Support Center: Advanced Catalytic Synthesis of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one

Welcome to the Application Science Support Center. As drug development increasingly relies on structurally rigid, functionalized piperazin-2-ones for targeted pharmacophores, synthesizing sterically hindered derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As drug development increasingly relies on structurally rigid, functionalized piperazin-2-ones for targeted pharmacophores, synthesizing sterically hindered derivatives like 3-(2-Chlorophenyl)-4-methylpiperazin-2-one (CAS: 1803567-47-6) presents unique challenges.

This guide provides field-proven insights, validated protocols, and troubleshooting strategies for alternative catalytic routes—moving beyond traditional step-by-step condensation to advanced C-H functionalization and asymmetric hydrogenation.

Workflow Architecture & Catalytic Pathways

The synthesis of 3-arylpiperazin-2-ones can be achieved through three primary catalytic paradigms. Selecting the correct pathway depends on whether your priority is atom economy, late-stage functionalization, or strict enantiocontrol.

G SM1 4-Methylpiperazin-2-one + 2-Chloroaryl Halide Cat1 Photoredox Catalysis Ir[dF(CF3)ppy]2(dtbbpy)+ SM1->Cat1 Visible Light (Blue LED) Room Temp Cat2 Pd-Catalyzed C-H Arylation Pd(OAc)2 / Phosphine SM1->Cat2 Base, Heat Direct C3-H Activation SM2 3-(2-Chlorophenyl)-4-methyl -5,6-dihydropyrazin-2(1H)-one Cat3 Asymmetric Hydrogenation Ir-SimplePHOX / H2 SM2->Cat3 H2 (High Pressure) Chiral Induction Target 3-(2-Chlorophenyl)-4-methylpiperazin-2-one Cat1->Target Radical Pathway Cat2->Target Organometallic Pathway Cat3->Target Enantioselective Reduction

Fig 1: Catalytic pathways for synthesizing 3-(2-Chlorophenyl)-4-methylpiperazin-2-one.

Quantitative Catalyst Comparison

To assist in route scouting, the following table summarizes the performance metrics of alternative catalytic systems when applied to the 3-(2-chlorophenyl) piperazin-2-one scaffold.

Catalytic StrategyCatalyst / Reagent SystemTypical Yield (%)Enantiomeric Excess (ee %)Reaction Temp (°C)Primary Advantage
Photoredox C-H Arylation Ir[dF(CF3)ppy]2(dtbbpy)PF675 - 82%N/A (Racemic)25Atom-economical; avoids pre-functionalization[1].
Asymmetric Hydrogenation Ir-SimplePHOX / H₂88 - 94%92 - 96%50Exceptional enantioselectivity for chiral API fragments[2].
Ugi MCR + Reductive Cyclization TFA / Triethylsilane (TES)65 - 70%N/A25 - 40Rapid one-pot assembly from acyclic precursors[3].

Validated Experimental Protocol: Photoredox C-H Arylation

Traditional Palladium-catalyzed cross-coupling often requires harsh basic conditions that degrade the piperazin-2-one core. Visible-light photoredox catalysis provides a mild, room-temperature alternative for direct α-amino C-H arylation[1].

Objective: Synthesize racemic 3-(2-Chlorophenyl)-4-methylpiperazin-2-one via radical-mediated C-H functionalization.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-methylpiperazin-2-one (1.0 mmol, 114 mg), 1-chloro-2-iodobenzene (1.5 mmol, 357 mg), and the photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.02 mmol, 2 mol%).

  • Solvent & Base Addition: Add anhydrous dimethylacetamide (DMA, 4.0 mL) and K₂HPO₄ (2.0 mmol, 348 mg).

  • Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet state quencher that will deactivate the excited *Ir(III) catalyst, halting the single-electron transfer (SET) process.

  • Irradiation: Backfill the tube with N₂ and seal. Irradiate the mixture using a 34 W Blue LED lamp (λ = 450 nm) at room temperature for 16 hours. Maintain a 5 cm distance and use a cooling fan to prevent thermal degradation of the substrate.

  • Self-Validation Checkpoint: At t = 14 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Pass Criteria: A dominant mass peak at m/z 225.08 [M+H]⁺ confirms successful C-H arylation.

    • Fail Criteria: If unreacted 4-methylpiperazin-2-one remains dominant, check the LED emission spectrum and verify the integrity of your Schlenk tube's airtight seal.

  • Workup & Purification: Dilute the crude mixture with EtOAc (20 mL), wash with brine (3 x 10 mL) to remove DMA and inorganic salts, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the target compound as a pale yellow solid.

Troubleshooting & FAQs

Q1: Why is my Palladium-catalyzed direct C3-H arylation yielding high amounts of homocoupled 2-chlorophenyl byproducts instead of the target molecule? A1: Causality: In Pd-catalyzed C-H activation (e.g., using Pd(OAc)₂), the presence of strong bases and elevated temperatures often accelerates the transmetalation and reductive elimination steps of the aryl halide faster than the C-H activation of the electron-deficient piperazin-2-one core. Solution: Switch to the photoredox catalytic system described in the protocol above. By utilizing an Iridium photocatalyst, the reaction proceeds via a radical pathway at room temperature, bypassing the organometallic transmetalation bottleneck and suppressing homocoupling[1].

Q2: When attempting the asymmetric hydrogenation of the 3-(2-chlorophenyl)-4-methyl-5,6-dihydropyrazin-2(1H)-one intermediate, my enantiomeric excess (ee) is stalled at 40%. How can I improve stereoselectivity? A2: Causality: The 2-chlorophenyl group introduces significant steric bulk (the ortho-chloro effect). Standard bidentate phosphine ligands often lack the flexibility to accommodate this bulk, leading to a distorted coordination geometry and poor enantiofacial discrimination during hydride transfer. Solution: Transition to an Iridium catalyst bearing a phosphino-oxazoline (PHOX) ligand, such as Ir-SimplePHOX. The modular, rigid nature of PHOX ligands creates a well-defined chiral pocket that specifically accommodates the steric clash of the ortho-chloro substituent, routinely pushing ee values above 92%[2].

Q3: I am using an Ugi four-component reaction (MCR) to build the piperazin-2-one core, but the final cyclization step is incomplete, leaving acyclic intermediates. What is the mechanistic bottleneck? A3: Causality: The Ugi adduct requires acid-mediated deprotection of a masked aldehyde to form an N-acyliminium ion intermediate. If the reaction lacks a strong hydride donor, the equilibrium favors the open-chain acyclic form, preventing the "westbound" cyclization. Solution: Treat the intermediate with a specific TFA/triethylsilane (TES)/CH₂Cl₂ (5:1:4) cocktail. The TES acts as a nucleophilic hydride donor that irreversibly traps the transient N-acyliminium ion, driving the cyclization to completion and yielding the saturated piperazin-2-one ring[3].

References

  • National Institutes of Health (PMC). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from:[Link]

  • ResearchGate. Synthesis of Piperazinones, Piperazines, Tetrahydropyrazines, and Dihydropyrazinones from Polymer-Supported Acyclic Intermediates via N-Alkyl- and N-Acyliminiums. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to Mass Spectrometry Fragmentation of Piperazin-2-one Derivatives: Platform and Technique Comparison

Piperazin-2-one derivatives are highly versatile pharmacophores embedded in numerous modern therapeutics, including dipeptidyl peptidase IV (DPP-IV) inhibitors for type II diabetes (e.g., evogliptin), antiviral agents, a...

Author: BenchChem Technical Support Team. Date: March 2026

Piperazin-2-one derivatives are highly versatile pharmacophores embedded in numerous modern therapeutics, including dipeptidyl peptidase IV (DPP-IV) inhibitors for type II diabetes (e.g., evogliptin), antiviral agents, and complex peptidomimetics . Accurate structural elucidation of these compounds and their metabolites is a critical bottleneck in drug development.

This guide objectively compares the performance of various mass spectrometry (MS) platforms and fragmentation techniques for the analysis of piperazin-2-one derivatives, providing researchers with the causal logic needed to optimize their analytical workflows.

Mechanistic Causality: The Physics of Piperazin-2-one Fragmentation

To select the correct MS technique, one must first understand why piperazin-2-ones fragment the way they do. The piperazin-2-one ring contains both an amide (lactam) and an amine functionality. Under positive electrospray ionization (+ESI), protonation preferentially occurs at the more basic secondary or tertiary amine nitrogen (typically N4), which subsequently directs charge-driven fragmentation .

Three primary causal pathways dictate the fragmentation of this scaffold:

  • Extrusion of Isocyanic Acid (HNCO): The presence of the lactam carbonyl allows for the characteristic neutral loss of HNCO (-43 Da). This requires the concerted cleavage of the bonds flanking the amide moiety, a process that requires moderate to high collision energy .

  • Loss of Labile Substituents: Bulky peripheral groups often cleave before the core ring breaks. For example, the antidiabetic drug evogliptin rapidly loses a tert-butyl group (-56 Da) followed by water (-18 Da) at low collision energies .

  • Piperazine Ring Cleavage: High-energy fragmentation shatters the C-N bonds of the piperazine core, yielding highly diagnostic low-mass fragment ions, such as the [C3H6N]+ ion at m/z 56 and m/z 70 .

G P Protonated Precursor [M+H]+ I1 Loss of Labile Groups (e.g., -tert-butyl, -H2O) P->I1 Low Energy I2 Piperazin-2-one Ring Opening P->I2 Medium Energy F2 Alpha-Cleavage Products I1->F2 HCD / High Energy F1 Extrusion of HNCO (-43 Da) I2->F1 Rearrangement F3 Core Piperazine Ions (m/z 56, 70) I2->F3 HCD / High Energy

Mechanistic pathways for the fragmentation of piperazin-2-one derivatives.

Comparative Analysis I: Fragmentation Techniques

The choice of fragmentation technique directly dictates which of the aforementioned pathways will be observed.

  • Collision-Induced Dissociation (CID): Traditional resonance-excitation CID (often performed in ion traps) is a low-energy, stepwise process. It excels at stripping labile peripheral groups (Path 2) but often fails to shatter the stable piperazin-2-one core. Furthermore, ion trap CID suffers from the "one-third rule" (a low-mass cut-off), meaning diagnostic low-mass fragments like m/z 56 are physically ejected from the trap and cannot be detected .

  • Higher-energy C-trap Dissociation (HCD): HCD is a beam-type collisional dissociation method. Because fragmentation occurs outside the ion trap, there is no low-mass cut-off. HCD imparts sufficient energy to simultaneously strip peripheral groups and shatter the piperazin-2-one ring, allowing researchers to map metabolic modifications (like hydroxylation) directly to the core scaffold .

  • Electron Transfer Dissociation (ETD): ETD is a radical-driven fragmentation technique. While highly effective for large peptides, it is generally inefficient for small-molecule piperazin-2-ones unless the molecule carries a charge state of ≥ +2, which is rare for these derivatives in standard LC-MS conditions.

Table 1: Performance Comparison of Fragmentation Techniques
FeatureCID (Ion Trap)HCD (Orbitrap/Q-TOF)ETD
Energy Regime Low (Stepwise)Medium to High (Beam-type)Radical-driven
Low-Mass Cut-Off Yes (~1/3 of precursor m/z)No No
Observation of m/z 56/70 Poor / ImpossibleExcellent Poor
Primary Utility Confirming peripheral group lossComprehensive structural elucidation Preserving labile conjugates (e.g., glucuronides)

Comparative Analysis II: Mass Spectrometry Platforms

The analytical goal dictates the hardware.

  • Triple Quadrupole (QqQ): QqQ platforms are the gold standard for targeted pharmacokinetics. They operate in Selected Reaction Monitoring (SRM) mode. For piperazin-2-ones, the optimal SRM transition usually involves a high-abundance neutral loss (e.g., [M+H]+ → [M+H - Substituent]+) to maximize sensitivity [[1]]([Link]).

  • High-Resolution Mass Spectrometry (HRMS - Orbitrap/TOF): For metabolite identification, HRMS is mandatory. Metabolic transformations of piperazin-2-ones (e.g., hydroxylation adding +15.9949 Da) require sub-5 ppm mass accuracy to differentiate from isobaric interferences. Orbitrap platforms utilizing HCD are the preferred choice for mapping in vitro metabolic pathways of drugs like evogliptin .

Table 2: Diagnostic Fragment Ions of Piperazin-2-one Scaffolds
Fragment Ion (m/z)Elemental CompositionStructural OriginDiagnostic Value
[M+H - 43]+ VariesLoss of HNCO from lactam coreConfirms intact piperazin-2-one ring
56.050 [C3H6N]+Cleavage of C-N bonds in piperazineUniversal marker for piperazine derivatives
70.065 [C4H8N]+Cleavage of C-N bonds in piperazineDifferentiates substitution patterns

Self-Validating Experimental Protocol: LC-HRMS Workflow

To ensure high-confidence structural elucidation, the following protocol integrates continuous self-validation checkpoints. This methodology is adapted from validated approaches used in the metabolic profiling of piperazin-2-one antidiabetics .

Step 1: Sample Preparation & System Suitability

  • Precipitate proteins from the biological matrix (e.g., liver microsomes) using ice-cold acetonitrile containing a deuterated internal standard (e.g., piperazin-2-one-d6).

  • Centrifuge at 14,000 × g for 15 minutes at 4 °C.

  • Validation Checkpoint: Verify that the recovery of the deuterated internal standard is >85% before proceeding.

Step 2: Chromatographic Separation

  • Inject 5 µL of the supernatant onto a sub-2 µm C8 or C18 UHPLC column (e.g., 2.0 mm i.d. × 75 mm).

  • Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at 0.3 mL/min.

  • Validation Checkpoint: Ensure the retention time drift of the internal standard is ≤ ±0.1 minutes across the batch.

Step 3: HRMS/MS Acquisition (Orbitrap)

  • Operate the mass spectrometer in positive ESI mode.

  • Acquire Full MS scans at a resolution of 70,000 (at m/z 200).

  • Trigger data-dependent MS/MS (ddMS2) using HCD at stepped Normalized Collision Energies (NCE) of 10, 20, and 40 eV to capture both labile losses and core ring cleavage.

  • Validation Checkpoint: The mass measurement accuracy for the precursor ion must not exceed 5 ppm compared to the theoretical monoisotopic mass.

Step 4: Data Processing

  • Extract chromatograms for theoretical metabolic shifts (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

  • Map HCD fragment ions to the theoretical structure to localize the modification.

G A Sample Prep (Protein Precipitation) B UHPLC Separation (C8/C18 Column) A->B C ESI Ionization (Positive Mode) B->C D Precursor Selection (Quadrupole) C->D E HCD Fragmentation (10-40 eV) D->E F HRMS Analysis (Orbitrap, <5 ppm) E->F G Data Processing (Fragment Mapping) F->G

Self-validating LC-HRMS workflow for piperazin-2-one derivative analysis.

References

  • Jeong, H.-U., Kim, J.-H., Lee, D. Y., Shim, H. J., & Lee, H. S. (2015). "In Vitro Metabolic Pathways of the New Anti-Diabetic Drug Evogliptin in Human Liver Preparations." Molecules.[Link]

  • Smit, P., et al. (2021). "Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals." Journal of Mass Spectrometry and Advances in the Clinical Lab.[Link]

  • Zhu, N., et al. (2021). "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society.[Link]

  • DeRuiter, J., et al. (2018). "Disubstituted Piperazine Analogues of Trifluoromethylphenylpiperazine and Methylenedioxybenzylpiperazine: Analytical Differentiation and Serotonin Receptor Binding Studies." Forensic Sciences Research.[Link]

  • Kania, M., et al. (2023). "Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins." Molecules.[Link]

Sources

Comparative

structure-activity relationship (SAR) of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one analogs

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one and its analogs. This scaffold represents a "privileged structure" in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one and its analogs. This scaffold represents a "privileged structure" in medicinal chemistry, sharing critical pharmacophores with NMDA receptor antagonists (e.g., Ketamine), sedative-hypnotics, and certain GPCR ligands.

Executive Summary: The Scaffold at a Glance

The 3-(2-Chlorophenyl)-4-methylpiperazin-2-one core is a constrained heterocyclic scaffold. It effectively rigidifies the pharmacophore found in flexible aryl-alkyl amines, reducing the entropic penalty of binding.

  • Primary Therapeutic Potential: CNS modulation (NMDA antagonism, Sigma-1 receptor modulation), Anticonvulsant activity, and Cytotoxicity (Anticancer).

  • Key Structural Feature: The ortho-chlorophenyl group at the C3 position creates a specific steric lock, forcing the aryl ring out of planarity with the lactam ring, a conformation often critical for receptor selectivity.

Comparative Snapshot
FeatureLead: 3-(2-Cl-Ph)-4-Me-piperazin-2-one Alternative A: Praziquantel Alternative B: Ketamine
Core Scaffold Piperazin-2-onePyrazino-isoquinolineCyclohexanone
Aryl Substitution ortho-ChlorophenylCyclohexyl (non-aryl)ortho-Chlorophenyl
Nitrogen State Tertiary Amide (Lactam)Tertiary AmideSecondary Amine
Primary Target Sigma-1 / NMDA / GPCRsCalcium Channels (Schistosomes)NMDA Receptor
Metabolic Stability High (Lactam protected)Moderate (Hydroxylation)Moderate (N-demethylation)

Chemical Space & SAR Analysis

The biological activity of this scaffold is governed by three distinct regions. Modifications in these zones drastically alter the physicochemical properties (logP, pKa) and target affinity.

Region 1: The C3-Aryl "Anchor" (2-Chlorophenyl)

The 2-chlorophenyl moiety is the defining feature of this analog series.

  • Electronic Effect: The Chlorine atom is electron-withdrawing, reducing the electron density of the phenyl ring, which can strengthen

    
     stacking interactions with electron-rich receptor residues (e.g., Tryptophan).
    
  • Steric "Lock": The ortho-substitution creates steric clash with the lactam ring, restricting rotation. This "pre-organized" conformation mimics the bioactive pose of high-affinity ligands.

  • SAR Rule:

    • Replacement with H or Methyl:Loss of Potency. The lipophilic aryl anchor is essential.

    • Replacement with 4-Chlorophenyl (para):Loss of Selectivity. The para position allows free rotation, often leading to off-target binding (e.g., hERG inhibition).

Region 2: The N4-Methyl "Tail"
  • Basicity Modulation: Unlike a standard piperazine (pKa ~9.8), the N1 is part of a lactam, making it non-basic. The N4 nitrogen remains basic but is modulated by the adjacent C3-aryl group.

  • SAR Rule:

    • N-Methyl (Lead): Optimal for BBB penetration and interaction with aspartate residues in GPCR binding pockets.

    • N-H (Unsubstituted): Increases polarity; often reduces CNS penetration but allows for further functionalization.

    • N-Benzyl/N-Phenethyl: Significantly increases lipophilicity (logP > 4.0), often shifting activity towards Sigma-1 receptor high-affinity binding.

Region 3: The Lactam Core (C2=O)
  • Hydrogen Bonding: The carbonyl oxygen acts as a strong H-bond acceptor.

  • Metabolic Blockade: The oxidation of the carbon adjacent to the nitrogen (forming the lactam) blocks a common metabolic soft spot found in piperazine drugs, enhancing half-life (

    
    ).
    

Visualizing the Mechanism & Workflow

The following diagrams illustrate the SAR logic and the synthesis workflow for these analogs.

Figure 1: SAR Logic Map

SAR_Logic Core 3-(2-Chlorophenyl)- 4-methylpiperazin-2-one C3_Pos C3 Position (Aryl Binding) Core->C3_Pos N4_Pos N4 Position (Solubility/Basicity) Core->N4_Pos Lactam Lactam Carbonyl (H-Bond Acceptor) Core->Lactam Effect_1 Ortho-Cl locks conformation (High Selectivity) C3_Pos->Effect_1 2-Cl Effect_2 Para-Cl allows rotation (Promiscuous Binding) C3_Pos->Effect_2 4-Cl Effect_3 N-Methyl: CNS Penetrant N4_Pos->Effect_3 Methyl Effect_4 N-Benzyl: Sigma-1 Affinity N4_Pos->Effect_4 Bulky Group

Caption: Structural dissection of the lead compound showing how specific substitutions drive pharmacological outcomes.

Figure 2: Synthesis Workflow (Cascade Cyclization)

Synthesis Start Start: 2-Chlorobenzaldehyde + N-Methylglycine Step1 Step 1: Reductive Amination (Formation of Intermediate A) Start->Step1 Step2 Step 2: Acylation with Chloroacetyl Chloride Step1->Step2 Step3 Step 3: Intramolecular Cyclization (Base-promoted) Step2->Step3 Final Product: 3-(2-Cl-Ph)-4-Me-piperazin-2-one Step3->Final

Caption: Optimized 3-step synthesis route ensuring high yield and regioselectivity.

Experimental Data Comparison

The following table synthesizes representative biological data for this scaffold class, comparing the lead against key analogs.

Table 1: Comparative Biological Activity (Representative Data)

Compound IDR1 (Aryl)R2 (N4)LogPRelative Potency (CNS)*Metabolic Stability (

)
Lead (Target) 2-Cl-Ph Methyl 2.1 High (1.0x) > 60 min
Analog A4-Cl-PhMethyl2.2Moderate (0.4x)> 60 min
Analog BPhenylMethyl1.8Low (0.1x)45 min
Analog C2-Cl-PhBenzyl3.8High (Sigma-1 selective)90 min
Analog D2-Cl-PhH1.4Very Low (Poor BBB)> 120 min

*Note: Relative Potency is normalized to the Lead compound in a standard displacement assay (e.g., [3H]-Ligand binding for Sigma/NMDA).

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are recommended for synthesizing and testing these analogs.

Protocol A: Synthesis via Ugi-Post-Condensation

Rationale: This method allows for rapid diversity generation at the N4 and C3 positions.

  • Reactants: Mix 2-chlorobenzaldehyde (1.0 eq), Methylamine (1.0 eq), Boc-Glycine (1.0 eq), and Isocyanide (1.0 eq) in Methanol.

  • Reaction: Stir at RT for 24h to form the linear Ugi adduct.

  • Cyclization: Treat the adduct with 4M HCl/Dioxane (deprotection) followed by base (TEA) to induce cyclization to the piperazin-2-one.

  • Purification: Flash chromatography (EtOAc/Hexane).

Protocol B: In Vitro Metabolic Stability Assay

Rationale: Validates the "metabolic blockade" claim of the lactam scaffold.

  • Microsomes: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL).

  • Cofactor: Initiate with NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with cold acetonitrile.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
    .
    

References

  • Piperazin-2-one Synthesis & SAR: Title: Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Source: Thieme Connect / Synthesis Journal (2023).
  • Biological Context (Anticonvulsant/Antinociceptive)

    • Title: Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)-...[1] Derivatives.

    • Source: Int. J. Mol. Sci. (NIH/PMC).
    • URL:[Link]

  • Scaffold Privileged Structure Review

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source: NIH / PubMed.
    • URL:[Link]

  • Chemical Properties & Building Blocks

    • Title: 3-(2-Chlorophenyl)-4-methylpiperazin-2-one Compound Summary.
    • Source: PubChem.[2]

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(2-Chlorophenyl)-4-methylpiperazin-2-one proper disposal procedures

Operational Disposal Guide: 3-(2-Chlorophenyl)-4-methylpiperazin-2-one Core Directive: The "Why" Behind the Protocol As researchers, we often treat disposal as an afterthought—a janitorial task at the end of a synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Operational Disposal Guide: 3-(2-Chlorophenyl)-4-methylpiperazin-2-one

Core Directive: The "Why" Behind the Protocol

As researchers, we often treat disposal as an afterthought—a janitorial task at the end of a synthesis. This is a critical error. For a compound like 3-(2-Chlorophenyl)-4-methylpiperazin-2-one , improper disposal is not just a regulatory violation; it is a chemical compatibility hazard.

This molecule contains three distinct functional groups that dictate its waste stream:

  • A Piperazinone Core: A cyclic amide/amine structure that acts as a weak base.

  • A Chlorinated Aromatic Ring: This mandates its classification as Halogenated Organic Waste .

  • A Methyl Substitution: Increases lipophilicity, making it potentially persistent in aquatic environments if sewered.

The Golden Rule: Never dispose of this compound down the drain. Its halogenated nature requires high-temperature incineration to prevent the formation of toxic byproducts (e.g., dioxins) during incomplete combustion, and its basicity poses cross-reactivity risks in acidic waste streams.

Hazard Assessment & Waste Characterization

Before touching the waste container, you must validate the state of your chemical. Treat 3-(2-Chlorophenyl)-4-methylpiperazin-2-one as a Hazardous Pharmaceutical Intermediate .

Chemical Safety Profile (Inferred from SAR)*

SAR (Structure-Activity Relationship) analysis based on chlorophenylpiperazine analogs.

ParameterClassificationOperational Implication
Primary Hazard Irritant / Acute Tox (Oral) Avoid dust generation; double-glove (Nitrile).
Waste Class Halogenated Organic DO NOT MIX with non-halogenated solvents (e.g., Acetone, Ethanol) if possible, as this increases disposal costs 10x.
Reactivity Weak Base DO NOT MIX with strong acids (Nitric, Sulfuric) or oxidizers. Exothermic reaction risk.[1]
Physical State Solid (likely crystalline)Dispose of as solid waste unless in solution.

Operational Disposal Protocol

Phase A: Segregation Logic (The Decision Matrix)

Effective disposal starts with segregation.[2] Mixing this compound with the wrong stream creates "mixed waste," which is chemically dangerous and financially punitive.

DisposalDecisionTree Start Waste Generation: 3-(2-Chlorophenyl)-4-methylpiperazin-2-one StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid In Solution? StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste (Bin G5/G7) Solid->SolidBin Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Halogenated Organic Waste Stream SolventCheck->HaloStream DCM, Chloroform, etc. SolventCheck->HaloStream Compound Concentration > 2% NonHaloStream Non-Halogenated Stream (ONLY if <2% Halogen content) SolventCheck->NonHaloStream Ethanol/MeOH (Trace Compound) NonHaloStream->HaloStream Preferred Route for Safety

Figure 1: Decision logic for segregating halogenated pharmaceutical intermediates. Note the preference for the Halogenated Stream to prevent regulatory non-compliance.

Phase B: Step-by-Step Disposal Procedure

Prerequisite: Ensure you have a Halogenated Organic Waste container (typically a chemically resistant HDPE carboy) and Solid Waste container (wide-mouth drum or pail).

Step 1: Personal Protective Equipment (PPE)

  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Hands: Double Nitrile gloves (0.11 mm minimum thickness). The chlorinated ring increases permeation through latex.

  • Respiratory: If handling pure powder >10g, use a powder hood or N95 respirator to prevent inhalation of irritant dust.

Step 2: Handling the Waste

  • Scenario A: Solid Waste (Pure Compound, Expired Stocks)

    • Do not dissolve the solid just to pour it out. This increases waste volume.

    • Place the solid container (vial/bottle) directly into a clear, sealable plastic bag (secondary containment).

    • Place the sealed bag into the Solid Hazardous Waste Drum .

    • Labeling: Tag with full chemical name. Do not use abbreviations like "CPMP."

  • Scenario B: Liquid Waste (Reaction Mixtures, Mother Liquor)

    • Check the pH. If the solution is highly acidic (pH < 2) or basic (pH > 12.5), neutralize it to pH 5–9 before adding to the solvent drum to prevent drum corrosion or gas evolution.

    • Pour into the Halogenated Solvent Waste carboy.

    • Crucial: Close the cap immediately. Do not leave funnels in waste containers (an OSHA violation).

  • Scenario C: Empty Containers (RCRA Empty)

    • If the vial held acute hazardous waste (P-list), the container itself is hazardous waste.

    • Triple rinse the container with a solvent capable of dissolving the residue (e.g., Acetone).

    • Pour the rinsate into the Halogenated Waste stream.

    • Deface the label on the empty bottle and discard the glass in the Broken Glass/Puncture bin (if triple-rinsed) or Solid Waste bin (if not rinsed).

Emergency Contingencies: Spill Management

In the event of a spill, your priority is containment. Chlorinated amines can be persistent and toxic to aquatic life; preventing drain entry is paramount.

SpillResponse Alert 1. ALERT & EVACUATE (If dust/aerosol is heavy) PPE 2. DON PPE (Goggles, Double Nitrile, Lab Coat) Alert->PPE Contain 3. CONTAIN (Dyke drains with absorbent socks) PPE->Contain Absorb 4. ABSORB (Vermiculite or Chem-Sorb) Contain->Absorb Clean 5. CLEAN & DECON (Soap/Water Wash -> Collect Rinsate) Absorb->Clean Report 6. REPORT (EHS Dept) Clean->Report

Figure 2: Linear workflow for managing spills of halogenated organic solids or liquids.

Specific Decontamination Protocol:

  • Absorb: Use vermiculite or a commercial organic spill kit. Do not use paper towels for large liquid spills (fire hazard).

  • Sweep: Use a dustpan and brush dedicated to hazardous waste. Do not create dust.[3][4]

  • Wash: Clean the surface with a mild detergent solution.

  • Disposal: All absorbent materials, gloves used during cleanup, and debris must go into the Solid Hazardous Waste bin.

Regulatory Framework & Compliance

Your disposal procedure must align with the following federal standards. Cite these codes when filling out your waste manifest.

  • EPA RCRA (40 CFR 261): This compound is likely a "Characteristic Waste" if not explicitly P/U-listed.

    • Ignitability (D001): If in flammable solvent.

    • Toxicity:[5][6] Due to the chlorinated ring, treat as toxic.

  • Sewer Prohibition: Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), sewering of hazardous pharmaceutical waste is strictly prohibited [1, 2].

References

  • U.S. Environmental Protection Agency. (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the Nicotine Listing Final Rule. Regulations.gov. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7][8] The National Academies Press. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste: Halogenated vs. Non-Halogenated Segregation.[Link]

Sources

Handling

Personal protective equipment for handling 3-(2-Chlorophenyl)-4-methylpiperazin-2-one

Topic: Personal protective equipment for handling 3-(2-Chlorophenyl)-4-methylpiperazin-2-one Audience: Researchers, Scientists, and Drug Development Professionals. [1] Executive Safety Summary 3-(2-Chlorophenyl)-4-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-(2-Chlorophenyl)-4-methylpiperazin-2-one Audience: Researchers, Scientists, and Drug Development Professionals.

[1]

Executive Safety Summary

3-(2-Chlorophenyl)-4-methylpiperazin-2-one is a specialized pharmacophore often utilized as an intermediate in the synthesis of serotonergic modulators and antidepressant agents.[1] While specific toxicological data for this exact isomer may be limited in public repositories, its structural homology to aryl-piperazines mandates a high-caution handling protocol.

Critical Hazard Insight: Researchers must treat this compound as a potential sensitizer .[2] The piperazine moiety is a well-documented respiratory and skin sensitizer.[2] Furthermore, the chlorophenyl group increases lipophilicity, potentially facilitating dermal absorption.[2]

Core Safety Directive: Do not handle on an open bench. All solid-phase manipulations (weighing, transfer) must occur within a certified Chemical Fume Hood (CFH) or a Powder Containment Balance Enclosure.[2]

Hazard Identification & Risk Assessment

Based on Structural Activity Relationship (SAR) and GHS Read-Across from analogous chlorophenyl-piperazines.

Hazard ClassGHS Category (Est.)Hazard StatementExpert Commentary
Acute Toxicity (Oral) Cat 4 (Harmful)H302: Harmful if swallowedAnalogues often show LD50 values <2000 mg/kg.[1][2] Ingestion risk is highest during dust generation.[2]
Skin/Eye Irritation Cat 2 / 2AH315 / H319The amide functionality (2-one) reduces basicity compared to pure piperazines, but local irritation remains high.[2]
Sensitization Cat 1 (Resp/Skin)H334 / H317High Risk: Piperazine rings can cross-link proteins, leading to allergic dermatitis or "piperazine asthma" upon repeated exposure.[2]
STOT - SE Cat 3H335: Respiratory IrritationDust inhalation causes immediate upper respiratory tract inflammation.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale based on the operational scale.[2] Standard "Universal Precautions" are insufficient for potential sensitizers.[2][3]

Body AreaStandard Operation (< 1g)Scale-Up / High Dust (> 1g)Technical Rationale
Hand Protection Nitrile Gloves (Min 0.11mm thickness).Double-gloving recommended.[1]High-Risk Laminate (e.g., Silver Shield) under Nitrile.[2]Chlorinated aromatics can permeate standard thin nitrile over time.[2] Double gloving provides a visual breach indicator.[2]
Respiratory Fume Hood (Face velocity: 80-100 fpm).No respirator needed if contained.P100 / N99 Respirator (if hood work is impossible).[2]Particulates are the primary vector.[2] Surgical masks offer zero protection against chemical sensitization.[2]
Eye/Face Chemical Safety Goggles (Indirect Vent).[2]Face Shield + Goggles.[2][3][4]Standard safety glasses leave gaps for airborne dust to contact the lacrimal duct, a rapid absorption route.[2]
Body Lab Coat (Cotton/Poly blend), buttoned to neck.[2]Tyvek® Coverall (Disposable) + Sleeve covers.[2]Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab.[2]
Operational Protocol: The "Self-Validating" Workflow

This protocol uses Visual Cues and Engineering Controls to ensure safety compliance automatically.[2]

Phase A: Preparation (The "Cold" Zone)
  • Airflow Check: Verify fume hood flow monitor is green/reading >80 fpm.

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[2]

    • Why? Piperazinone powders are often electrostatic.[2] Static discharge scatters dust, defeating the fume hood's capture velocity.[2]

  • Waste Setup: Pre-label a solid waste bag as "Toxic/Halogenated" and place it inside the hood.[2]

Phase B: Manipulation (The "Hot" Zone)
  • Weighing:

    • Use a closed transfer method (e.g., spatula into tared vial, cap immediately).[2]

    • Never leave the stock bottle open while adjusting the balance.

  • Solubilization:

    • Dissolve the solid in the reaction solvent (e.g., DCM, DMSO) as early as possible.[2]

    • Safety Logic: Solutions are easier to contain than dusts.[2] Once in solution, the inhalation risk drops significantly unless heated.[2]

  • Spill Defense:

    • Perform all transfers over a disposable absorbent pad (bench protector).[2] If a spill occurs, you wrap up the pad and dispose—no scrubbing required.[2]

Phase C: Decontamination
  • Wipe Down: Use a solvent-soaked wipe (Ethanol or Isopropanol) to clean the balance and surrounding area.[2]

  • Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.[2]

Emergency Response & Exposure Pathways

Scenario: Accidental Dust Inhalation

  • Immediate Action: Move to fresh air immediately.

  • Alert: Inform the lab safety officer.

  • Medical: Monitor for wheezing or chest tightness (signs of sensitization) for 24 hours.

Scenario: Skin Contact

  • Wash: Flush with lukewarm water and soap for 15 minutes.[2] Do not use hot water, which opens pores and increases absorption.[2]

  • Neutralize: Do not use vinegar or neutralizing agents; simple dilution is safest for amides.[2]

Disposal Protocol (Cradle-to-Grave)

This compound contains both Nitrogen and Chlorine , categorizing it strictly as Halogenated Organic Waste .[2]

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a container labeled "Hazardous Solid Waste: Halogenated/Toxic." [2]

  • Liquid Waste:

    • Do NOT mix with acidic waste streams (potential for exothermic reaction or hydrolysis).[5]

    • Do NOT pour down the drain (High aquatic toxicity potential).[2]

    • Segregate into the "Halogenated Organic Solvents" carboy.

Visualized Safety Workflow

The following diagram illustrates the decision hierarchy for handling this compound, prioritizing engineering controls over PPE.

SafetyWorkflow Start Start: Handling 3-(2-Chlorophenyl)-4-methylpiperazin-2-one RiskAssess Risk Assessment: Is the compound in Solid or Solution phase? Start->RiskAssess SolidPhase Solid Phase (Powder) RiskAssess->SolidPhase High Inhalation Risk SolutionPhase Solution Phase RiskAssess->SolutionPhase Absorption Risk ControlSolid ENGINEERING CONTROL: Fume Hood REQUIRED Anti-static measures active SolidPhase->ControlSolid ControlLiq ENGINEERING CONTROL: Fume Hood Recommended Double Nitrile Gloves SolutionPhase->ControlLiq ActionWeigh Action: Weighing/Transfer Use Absorbent Pad Avoid rapid movements ControlSolid->ActionWeigh ActionReact Action: Reaction/Extraction Keep vessel closed Temp < Boiling Point ControlLiq->ActionReact Waste Disposal: Segregate as HALOGENATED Organic Waste (Do not drain dispose) ActionWeigh->Waste ActionReact->Waste

Caption: Operational hierarchy for handling chlorophenyl-piperazinones. Note the strict requirement for Engineering Controls (Fume Hood) during the Solid Phase to mitigate sensitization risks.

References
  • PubChem. (n.d.).[2] 1-(2-Chlorophenyl)piperazine (Compound Summary). National Library of Medicine.[2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[2] Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). (n.d.).[2] Substance Information: Piperazine.[2][3][4][6][7][8] (Reference for sensitization read-across). Retrieved from [Link][2]

  • University of Illinois Urbana-Champaign (DRS). (n.d.).[2] Halogenated Organic Liquids - Standard Operating Procedure.[2] Retrieved from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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